4-(methylaMINO)CYCLOHEXANONE hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(methylamino)cyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOMPKXKDTDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677445 | |
| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-25-9 | |
| Record name | 4-(Methylamino)cyclohexan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 4-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)cyclohexanone hydrochloride is a chemical compound of interest in synthetic and medicinal chemistry. As a derivative of cyclohexanone, it possesses a versatile scaffold that can be utilized in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data in public domains, this guide also includes standardized experimental protocols for the determination of key physicochemical parameters.
Chemical Identity
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1260794-25-9 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO | [1] |
| Molecular Weight | 163.65 g/mol | [1] |
| Canonical SMILES | CNC1CCC(=O)CC1.Cl | N/A |
| InChI | InChI=1S/C7H13NO.ClH/c1-8-6-2-4-7(9)5-3-6;/h6,8H,2-5H2,1H3;1H | N/A |
Physicochemical Properties
| Property | 4-(Methylamino)cyclohexanone (Free Base) | This compound | Notes and Comparative Data |
| Melting Point | Not available | Not available | For comparison, the related compound ketamine hydrochloride has a melting point of approximately 262-263 °C. |
| Boiling Point | 209.2 ± 33.0 °C at 760 mmHg | Not available | Data for the free base.[3] The hydrochloride salt is expected to have a much higher boiling point and likely decompose before boiling. |
| Solubility | Not available | Expected to be soluble in water. | Hydrochloride salts of amines are generally soluble in water.[4] For instance, ketamine hydrochloride is highly soluble in water. |
| pKa | Not available | Not available | The pKa of the protonated amine would be a key determinant of its behavior in physiological systems. |
| LogP | -0.40 (Predicted) | Not available | The LogP of the free base suggests it is hydrophilic. The hydrochloride salt will be even more hydrophilic. |
Spectral Data
Experimental spectral data for this compound is limited. A predicted ¹H NMR spectrum is available, but experimental characterization is not widely published.
| Spectrum Type | Data | Source |
| ¹H NMR | A predicted ¹H NMR spectrum in D₂O shows a multiplet around 1.71 ppm. | [5] |
| ¹³C NMR | Not available | N/A |
| Infrared (IR) | Not available | N/A |
| Mass Spectrometry (MS) | Not available | N/A |
Experimental Protocols
Given the absence of comprehensive experimental data, the following are detailed, standardized protocols for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting range of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting point.
-
The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.
-
Calculation: The solubility is expressed in mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of an ionizable compound.
Methodology:
-
Sample Preparation: A known concentration of this compound is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or signaling pathways of this compound. However, its structural similarity to other pharmacologically active cyclohexanone derivatives, such as ketamine, suggests potential for interaction with the central nervous system. Ketamine is a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] The biological activity of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, a related compound, is linked to its role as an impurity in the synthesis of the opioid analgesic Tramadol, where it may influence the metabolism and effectiveness of the active pharmaceutical ingredient.[4]
Further research, including receptor binding assays and in vitro/in vivo studies, is required to elucidate the specific pharmacological profile of this compound.
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While some basic identifiers are known, there is a notable lack of comprehensive experimental data for key properties such as melting point, solubility, pKa, and spectral characteristics. The provided experimental protocols offer a standardized approach for researchers to determine these missing values. Furthermore, the biological activity of this compound remains to be elucidated through future pharmacological studies. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1260794-25-9|this compound|BLD Pharm [bldpharm.com]
- 3. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride [smolecule.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. Ketamine Hydrochloride | C13H17Cl2NO | CID 15851 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure of 4-(methylamino)cyclohexanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 4-(methylamino)cyclohexanone hydrochloride. While this compound is a structural analog to intermediates used in the synthesis of various pharmacologically active molecules, publicly available experimental data on its specific biological activity and detailed spectroscopic characterization is limited. This document compiles the available information and presents theoretical and generalized protocols for its synthesis and analysis to aid researchers in their investigations.
Molecular Structure and Properties
This compound is a simple cyclohexanone derivative featuring a secondary amine. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its core structure consists of a six-membered carbon ring containing a ketone functional group and a methylamino substituent at the C-4 position. The amine is protonated in the hydrochloride salt.
Physicochemical Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(methylamino)cyclohexan-1-one | [1] |
| CAS Number | 1260794-25-9 | [2] |
| Molecular Formula | C₇H₁₄ClNO | [2] |
| Molecular Weight | 163.65 g/mol | [2] |
| Purity (Typical) | ≥95% | [2] |
| Free Base CAS Number | 2976-84-3 | [1][3] |
| Free Base Formula | C₇H₁₃NO | [1] |
| Free Base Mol. Weight | 127.18 g/mol | [1] |
Structural Diagram
Spectroscopic and Analytical Data
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Cyclohexyl Protons (8H): Complex multiplets expected in the δ 1.5-3.0 ppm range. Protons alpha to the carbonyl (C2, C6) would be further downfield (δ 2.2-2.6 ppm). Protons alpha to the nitrogen (C4) would also be downfield. - N-Methyl Protons (3H): A singlet or doublet (if coupled to N-H) around δ 2.5-2.8 ppm. - Amine Protons (2H): A broad singlet, highly dependent on solvent and concentration, likely downfield (δ 7.0-9.0 ppm) due to protonation. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the δ 205-215 ppm range. - C-N Carbon: A signal around δ 50-60 ppm. - Cyclohexyl Carbons: Signals for the remaining four CH₂ groups between δ 25-45 ppm. - N-Methyl Carbon: A signal around δ 30-35 ppm. |
| FT-IR (ATR) | - N⁺-H Stretch: Broad absorption band from 2400-3200 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹. - C=O Stretch (Ketone): Strong, sharp absorption band around 1710-1725 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (Free Base): The expected [M]⁺ peak for the free base (C₇H₁₃NO) would be at m/z 127.10. The hydrochloride salt would likely show the protonated molecule [M+H]⁺ at m/z 128.11 in ESI+. - Key Fragments: Fragmentation would likely involve alpha-cleavage adjacent to the ketone or nitrogen, and loss of the methylamino group. |
Experimental Protocols
Proposed Synthesis via Reductive Amination
While a specific protocol for 4-(methylamino)cyclohexanone is not widely published, a standard and effective method would be the reductive amination of 1,4-cyclohexanedione. This method is safer and often higher-yielding than alternatives like the Mannich reaction for this specific isomer.
Workflow Diagram:
Methodology:
-
Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add an aqueous solution of methylamine (1.1 eq). If using methylamine hydrochloride, add a non-interfering base like triethylamine (1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Carefully quench the reaction by adding 1M HCl to decompose any remaining reducing agent. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (the free base) can be purified using silica gel column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (1.0 eq) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
General Protocol for Analytical Characterization
The following outlines a general workflow for the structural confirmation and purity analysis of the synthesized product.
Workflow Diagram:
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected values for the proposed structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups (C=O, N⁺-H, C-H) present in the molecule.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and confirm the exact mass.
-
Potential Applications and Future Research
Given its structure as a functionalized cyclohexanone, this compound could serve as a valuable building block in medicinal chemistry. It may be a precursor for more complex molecules with potential therapeutic applications, analogous to how related aminocyclohexanones are key intermediates in the synthesis of analgesics like Ketamine and Tramadol.[4]
Further research is required to:
-
Experimentally validate the proposed synthesis and analytical characterization.
-
Explore its potential as a scaffold in the development of novel chemical entities.
-
Conduct biological screening to determine if the molecule itself possesses any pharmacological activity.
References
4-(methylamino)cyclohexanone hydrochloride spectral data (NMR, IR, MS)
Spectroscopic Data
The structural elucidation of 4-(methylamino)cyclohexanone hydrochloride is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment. Although specific experimental data for this compound is sparse in the literature, data for analogous compounds, such as 2-(methylamino)cyclohexanone hydrochloride derivatives, can be used for comparative purposes.[1][2]
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a typical aminocyclohexanone hydrochloride, one would expect to see signals corresponding to the protons on the cyclohexanone ring and the methyl group. The chemical shifts and multiplicities of these signals would be influenced by their chemical environment. For instance, protons alpha to the carbonyl group and the amino group would exhibit characteristic shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances would include the carbonyl carbon, the carbon atom bonded to the nitrogen, the carbons of the cyclohexyl ring, and the methyl carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Analogous Aminocyclohexanone Hydrochlorides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride (in D₂O) | 7.45–7.32 (m, 4H, Ar-H), 3.21 (s, 3H, N-CH₃), 2.85–2.65 (m, 2H, Cyclohexanone), 2.10–1.80 (m, 6H, Cyclohexanone) | 210.5 (C=O), 160.1 (C-F), 128.9–115.7 (Ar-C), 55.2 (N-CH₃), 42.1–25.3 (Cyclohexanone) | [2] |
| 2-dimethylaminomethyl-cyclohexanone hydrochloride (in CDCl₃) | Not Provided | 209.58 (C-1), 56.80 (C-7), 46.69 (C-2), 44.99 (C-6), 42.26 (CH₃), 41.75 (CH₃), 33.88 (C-4), 27.70 (C-3), 24.70 (C-5) |[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O), the amine salt (N-H stretching), and C-H bonds.
Table 2: Expected IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1715 | C=O (ketone) stretching |
| 2700-3000 | N-H stretching (amine salt) |
| 2850-2960 | C-H stretching (aliphatic) |
| 1500-1600 | N-H bending |
Note: The exact positions of the peaks can vary depending on the sample preparation method and the physical state of the sample. For comparison, the IR spectra of cathinone derivatives, which are also aminoketone hydrochlorides, show a strong carbonyl stretch around 1688 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. For 4-(methylamino)cyclohexanone, the free base has a molecular weight of approximately 127.18 g/mol .[4] The hydrochloride salt would not typically be observed as an intact entity in most mass spectrometry techniques. Instead, the protonated molecule of the free base, [M+H]⁺, is commonly detected.
Table 3: Mass Spectrometry Data for 4-(methylamino)cyclohexanone
| Ionization Mode | Expected m/z | Fragment |
|---|---|---|
| ESI+ | 128.1 | [M+H]⁺ of the free base |
| EI | 127 | Molecular ion of the free base |
General Fragmentation Patterns In Electron Ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation. Common fragmentation pathways for cyclic ketones and amines include:
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amino group.
-
Loss of the methylamino group: Cleavage of the C-N bond.
-
Ring-opening: Fission of the cyclohexanone ring.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the structural elucidation of a compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the hydrochloride salt.
-
Transfer the solution to an NMR tube.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[1]
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.[1]
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.[1]
Data Processing:
-
Process the raw data using appropriate software.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as required by the instrument's sensitivity.
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[5]
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source. This soft ionization technique is ideal for determining the molecular weight of the intact molecule, often observed as the [M+H]⁺ ion.[2]
-
Acquire the mass spectrum in positive ion mode.
Data Acquisition (EI-MS):
-
Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the ionization chamber where it is bombarded with high-energy electrons.
-
This higher-energy technique causes fragmentation of the molecule, providing valuable structural information.[6]
Data Analysis:
-
Identify the molecular ion peak (or the protonated molecule peak) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
A Technical Guide to 4-(Methylamino)cyclohexanone Hydrochloride for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(methylamino)cyclohexanone hydrochloride (CAS No. 1260794-25-9), a key chemical intermediate for researchers in drug discovery and organic synthesis. This document outlines commercially available sources, key chemical data, and a representative synthetic protocol.
Core Chemical Data
This compound is a heterocyclic organic compound. Its structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics. One supplier has categorized it under "Protein Degrader Building Blocks," suggesting its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities.[1]
Commercial Suppliers and Specifications
The availability of high-quality starting materials is crucial for reproducible research outcomes. Several commercial suppliers offer this compound. The table below summarizes key quantitative data from various vendors to facilitate procurement decisions.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Aladdin Scientific | ≥ 95%[1] | 1260794-25-9[1] | C₇H₁₄ClNO[1] | 163.65[1] | Listed as a Protein Degrader Building Block.[1] |
| BLD Pharm | Not specified | 1260794-25-9[2] | C₇H₁₄ClNO[2] | 163.65[2] | Recommended storage at 2-8°C under an inert atmosphere.[2] |
| MySkinRecipes | 95% | 1260794-25-9 | C₇H₁₄ClNO | 163.65 | Listed under "Antidepressants" as a reagent. |
| ChemicalBook | Not specified | 1260794-25-9[3] | C₇H₁₄ClNO | 163.65[3] | Provides a general information page for the compound.[3] |
Experimental Protocol: Synthesis of Substituted Cyclohexanones
Reaction: Mannich reaction involving cyclohexanone, a methylamine source, and formaldehyde.
Materials:
-
Cyclohexanone
-
Methylamine hydrochloride (in place of dimethylammonium chloride)
-
Paraformaldehyde
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone (1.0 eq), methylamine hydrochloride (1.0 eq), and paraformaldehyde (1.2 eq) in ethanol.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 4 hours.
-
Work-up: Upon completion, filter the hot solution to remove any insoluble material.
-
Solvent Removal: Evaporate the ethanol from the filtrate using a rotary evaporator.
-
Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Allow the solution to cool to room temperature, then add an excess of acetone (e.g., 10-15 volumes) to induce crystallization. For complete precipitation, the solution can be stored overnight in a freezer.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone. The crude product can be further purified by recrystallization from an ethanol/acetone mixture.
-
Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., silica gel).
Application in Drug Discovery Workflow
As a chemical building block, this compound serves as a starting material in the synthesis of more complex molecules with potential therapeutic applications. The following diagram illustrates a typical workflow in a drug discovery program where such an intermediate would be utilized.
Caption: Drug discovery workflow using a chemical building block.
This guide serves as a foundational resource for researchers working with this compound. As a versatile chemical intermediate, its utility is primarily defined by the innovative synthetic pathways in which it is employed.
References
The Tipping Point of Reactivity: A Technical Guide to the Methylamino Group in Cyclohexanone Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methylamino group to a cyclohexanone core marks a critical juncture in synthetic chemistry, unlocking pathways to a diverse array of functionalized molecules. The reactivity of this seemingly simple amine is highly dependent on the reaction conditions, leading to distinct products with significant implications for pharmaceutical and materials science. This technical guide provides an in-depth exploration of the three primary reaction pathways stemming from the interaction of cyclohexanone and methylamine: imine formation, reductive amination, and the Mannich reaction. We present a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to inform reaction optimization and product characterization.
Core Reactivity Pathways
The fundamental reactivity of the methylamino group with cyclohexanone is governed by the nucleophilic character of the nitrogen atom and the electrophilic nature of the carbonyl carbon. The initial interaction typically involves the nucleophilic attack of the methylamine on the carbonyl carbon of cyclohexanone. From this common starting point, the reaction can diverge into three main pathways, each yielding a distinct class of compounds.
Imine Formation: The Reversible Condensation
The reaction between cyclohexanone and a primary amine like methylamine under mildly acidic conditions results in the formation of an N-methylcyclohexanimine, also known as a Schiff base.[1][2] This condensation reaction is reversible and involves the elimination of a water molecule.[2]
Reaction Mechanism:
The formation of the imine proceeds through a two-part mechanism: nucleophilic addition of the amine to the carbonyl, followed by the elimination of water.[2]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of cyclohexanone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst.
Reductive Amination: The Pathway to Saturated Amines
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. In this one-pot reaction, the imine intermediate formed from cyclohexanone and methylamine is reduced in situ to yield N-methylcyclohexylamine.[3] This method avoids the isolation of the often-unstable imine. A variety of reducing agents and catalysts can be employed, including sodium cyanoborohydride (NaBH₃CN), hydrogen gas with a metal catalyst (e.g., Pd/C, Rh-Ni), or biocatalysts like reductive aminases (RedAms).[3][4][5]
Reaction Mechanism:
This process combines imine formation with a subsequent reduction step.
-
Imine Formation: Cyclohexanone and methylamine react to form the N-methylcyclohexanimine intermediate as described above.
-
Reduction: The imine is then reduced by a hydride source or catalytic hydrogenation. The C=N double bond is hydrogenated to a C-N single bond, yielding the final secondary amine product.
Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base.[6][7] In the context of this guide, it involves the reaction of cyclohexanone, methylamine, and a non-enolizable aldehyde, typically formaldehyde.[6] This reaction is crucial for introducing an aminomethyl group at the α-position to the carbonyl group.
Reaction Mechanism:
The mechanism of the Mannich reaction involves the initial formation of an electrophilic iminium ion, which then reacts with the enol form of the ketone.[6]
-
Iminium Ion Formation: Methylamine reacts with formaldehyde to form an iminium ion (Eschenmoser's salt precursor).
-
Enolization: Cyclohexanone tautomerizes to its enol form under the reaction conditions.
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new C-C bond.
-
Tautomerization: The resulting intermediate tautomerizes back to the keto form to yield the final Mannich base, 2-((methylamino)methyl)cyclohexan-1-one.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview About Mannich Reaction Mechanism [unacademy.com]
- 7. Mannich Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: The Role of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride in the Synthesis of Tramadol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tramadol, a centrally acting analgesic, is synthesized through a multi-step process where the formation of a key aminoketone intermediate is crucial. While the query specified 4-(methylamino)cyclohexanone hydrochloride, a comprehensive review of the scientific literature and patents indicates that the primary intermediate used in the widely practiced synthesis of Tramadol is 2-(dimethylaminomethyl)cyclohexanone , which is typically prepared and used as its hydrochloride salt. This document will focus on the synthesis and application of this established precursor.
The synthesis of Tramadol generally involves two main stages. The first is a Mannich reaction involving cyclohexanone, formaldehyde (often as paraformaldehyde), and dimethylamine (as its hydrochloride salt) to produce 2-(dimethylaminomethyl)cyclohexanone hydrochloride.[1][2][3][4][5] The second stage is a Grignard reaction where this aminoketone reacts with 3-methoxyphenylmagnesium bromide, followed by an acidic workup to yield Tramadol.[6][7][8][9][10] This application note provides detailed protocols for these synthetic steps, along with relevant data and workflow diagrams.
Chemical Synthesis Pathway
The overall synthesis of Tramadol hydrochloride from cyclohexanone is depicted below. The process involves the formation of the Mannich base, 2-(dimethylaminomethyl)cyclohexanone, followed by a Grignard reaction and subsequent salt formation.
Figure 1: Chemical synthesis pathway for Tramadol Hydrochloride.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for the synthesis of Tramadol and its intermediates.
Table 1: Reaction Yields
| Reaction Step | Product | Reported Yield | Reference(s) |
| Mannich Reaction | 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride | 75-76% | [3] |
| Grignard Reaction and Salt Formation (from Mannich base) | Tramadol Hydrochloride | 55% (overall) | [7] |
| Hydrogenolysis of N-benzyl-N-demethyltramadol to N-demethyltramadol HCl | N-demethyltramadol Hydrochloride | 85% | [3] |
Table 2: Analytical Data for Tramadol and Related Compounds
| Compound | Melting Point (°C) | Spectroscopic Data | Reference(s) |
| cis-Tramadol base hydrate | 79-80 | Water content (KF): 6.52% | [6] |
| N-demethyltramadol hydrochloride | 165-168 | IR (KBr): 3301, 3076, 2933, 2852, 1583, 1251, 702 cm-1¹H NMR (CDCl₃): δ 1.2-2.0 (10H, m), 2.23 (3H, s), 2.44 (1H, dd), 3.80 (3H, s), 6.75 (1H, dd), 7.03 (1H, d), 7.13 (1H, s), 7.26 (1H, t), 11.5 (1H, bs)MS (EI): m/z 249 [M⁺] (35), 44 (100) | [3] |
| N-benzyl-N-demethyltramadol hydrochloride | 172-175 | - | [3] |
| Tramadol Hydrochloride Impurity 6 | 122-124 | ¹³C NMR (CDCl₃): δ 16.3, 22.23, 22.48, 27.96, 33.18, 42.60, 55.26, 59.97, 112.28, 113.83, 120.01, 123.49, 130.00, 143.18, 145.05, 159.85ESI-MS: m/z 246.42 [M+H]⁺ | [11] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in Tramadol synthesis.
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Mannich Reaction)
This protocol is based on methodologies described in the literature.[1][2][3][4][5]
Materials:
-
Cyclohexanone (50 mmol)
-
Paraformaldehyde (25 mmol)
-
Dimethylamine hydrochloride (25 mmol)
-
Concentrated acetic acid
-
Acetone
-
Hydrochloric acid
-
Methanol (optional)
-
Diethyl ether (optional)
-
100 mL round-bottom flask
-
Reflux condenser
-
Stir bar
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
To a dry 100 mL round-bottom flask, add cyclohexanone (50 mmol), paraformaldehyde (25 mmol), and dimethylamine hydrochloride (25 mmol).
-
Add concentrated acetic acid to serve as the solvent and a catalyst.
-
Add a stir bar and set up the flask for reflux.
-
Heat the mixture to reflux and maintain for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reflux period, allow the reaction to cool and stir at room temperature overnight in a fume hood.
-
Set up the apparatus for distillation and carefully distill off the acetic acid.
-
To the resulting residue, add acetone and hydrochloric acid to precipitate the hydrochloride salt of the product.
-
If recrystallization does not occur readily, a two-solvent system such as methanol/diethyl ether may be employed.
-
Filter the resulting white to off-white crystals, wash with a cold solvent, and dry under vacuum.
-
Determine the melting point and calculate the percent yield.
Protocol 2: Synthesis of Tramadol Hydrochloride (Grignard Reaction)
This protocol is a generalized procedure based on common Grignard reaction methodologies for Tramadol synthesis.[3][7][8]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
3-bromoanisole
-
2-(Dimethylaminomethyl)cyclohexanone (free base, prepared from the hydrochloride salt by treatment with a base)
-
Saturated ammonium chloride solution
-
Hydrochloric acid in a suitable solvent (e.g., isopropanol or 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Stir bar
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.
-
Add a small amount of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromoanisole in anhydrous THF via a dropping funnel. An exothermic reaction should be observed. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at a slightly elevated temperature (e.g., 80°C) for approximately 2 hours to ensure complete formation of the Grignard reagent (3-methoxyphenylmagnesium bromide).[8]
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of 2-(dimethylaminomethyl)cyclohexanone (free base) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to proceed at this temperature for about 4 hours.[8]
-
-
Workup and Product Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. The aqueous layer may be extracted with an organic solvent (e.g., ethyl ether) to maximize recovery.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude Tramadol base as an oil.
-
-
Salt Formation and Purification:
-
Dissolve the crude Tramadol base in a suitable solvent like isopropanol or 1,4-dioxane.
-
Treat the solution with a 15% solution of hydrogen chloride in the same solvent to precipitate Tramadol hydrochloride.[7]
-
The resulting solid can be recrystallized from a suitable solvent (e.g., 1,4-dioxane or isopropanol) to obtain pure Tramadol hydrochloride.[7][9]
-
Filter the purified product, wash with a cold solvent, and dry.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of Tramadol hydrochloride.
Figure 2: Experimental workflow for Tramadol Hydrochloride synthesis.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis of Tramadol and Analogous | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 3. scielo.org.mx [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. jocpr.com [jocpr.com]
Application Notes and Protocols for 4-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(methylamino)cyclohexanone hydrochloride as a versatile chemical intermediate in the synthesis of pharmacologically active molecules. The primary application highlighted is its use as a precursor in the synthesis of 4-amino-4-aryl-cyclohexanone derivatives, a class of compounds that has shown potential as analgesics.
Introduction
This compound is a cyclic ketone with a secondary amine functionality. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular scaffolds for drug discovery. Its primary utility lies in its role as a precursor to more complex molecules with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(methylamino)cyclohexanone and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of 4-(Methylamino)cyclohexanone and its Hydrochloride Salt
| Property | 4-(Methylamino)cyclohexanone | This compound |
| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO |
| Molecular Weight | 127.18 g/mol | 163.65 g/mol |
| CAS Number | 2976-84-3 | 1260794-25-9 |
| Appearance | Not specified in literature | White to off-white solid |
| Solubility | Soluble in polar organic solvents | Soluble in water and polar organic solvents |
Applications in Organic Synthesis
The primary application of this compound is as a key intermediate in the synthesis of novel analgesic compounds. Specifically, it can be utilized in the preparation of 4-amino-4-aryl-cyclohexanones, which have demonstrated analgesic and, in some cases, narcotic antagonist activities. The synthesis of these target molecules typically involves the addition of an aryl group to the carbonyl carbon of the cyclohexanone ring.
Synthesis of 4-Aryl-4-(methylamino)cyclohexanone Derivatives
A key reaction for the synthesis of 4-aryl-4-(methylamino)cyclohexanone derivatives is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone functionality of 4-(methylamino)cyclohexanone. The subsequent workup yields the corresponding tertiary alcohol, which can then be further processed if necessary.
Conceptual Synthetic Workflow:
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the scale-up synthesis of 4-(methylamino)cyclohexanone hydrochloride, a key intermediate in pharmaceutical development. The protocols described herein are based on established chemical principles and analogous reactions, offering a robust framework for transitioning from laboratory-scale to larger-scale production.
Introduction
4-(Methylamino)cyclohexanone and its derivatives are valuable building blocks in medicinal chemistry, frequently utilized in the synthesis of various biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to further chemical transformations and formulation studies. The synthesis of this intermediate on a larger scale necessitates careful consideration of reaction parameters, safety protocols, and purification methods to ensure consistent yield and high purity.
While specific scale-up data for this compound is not extensively published, a plausible and efficient route can be adapted from the well-established synthesis of analogous aminoketones. The following protocols are based on a proposed adaptation of known synthetic methodologies for related compounds, providing a detailed guide for process development and scale-up.
Synthetic Pathway
A proposed and efficient method for the synthesis of this compound involves a reductive amination of 1,4-cyclohexanedione with methylamine, followed by in-situ formation of the hydrochloride salt. This approach is advantageous due to the availability of starting materials and the generally high yields associated with this type of transformation.
Quantitative Data Summary
The following table outlines the reactant quantities and expected yields for both a laboratory-scale and a proposed scale-up synthesis. This allows for a clear comparison and aids in planning for larger production batches.
| Parameter | Laboratory Scale (100 g) | Scale-Up (5 kg) |
| Reactants | ||
| 1,4-Cyclohexanedione | 100 g (0.89 mol) | 5.0 kg (44.6 mol) |
| Methylamine (40% in H₂O) | 85 mL (0.98 mol) | 4.25 L (49.0 mol) |
| Sodium Borohydride (NaBH₄) | 40 g (1.06 mol) | 2.0 kg (52.9 mol) |
| Methanol | 1 L | 50 L |
| Hydrochloric Acid (conc.) | ~75 mL | ~3.75 L |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 12-16 hours |
| Product | ||
| 4-(Methylamino)cyclohexanone | ||
| Theoretical Yield | 113.2 g | 5.66 kg |
| Expected Yield (80%) | 90.6 g | 4.53 kg |
| 4-(Methylamino)cyclohexanone HCl | ||
| Theoretical Yield | 145.4 g | 7.27 kg |
| Expected Yield (75% overall) | 109.1 g | 5.45 kg |
Experimental Protocols
Laboratory-Scale Synthesis (100 g)
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 100 g (0.89 mol) of 1,4-cyclohexanedione in 1 L of methanol.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add 85 mL (0.98 mol) of a 40% aqueous solution of methylamine via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Imine Formation: Allow the mixture to stir at 0 °C for 1 hour to facilitate the formation of the intermediate imine/enamine.
-
Reduction: In a separate beaker, carefully prepare a solution of 40 g (1.06 mol) of sodium borohydride in 200 mL of cold water. Add this solution portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add 500 mL of dichloromethane and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer with an additional 2 x 250 mL of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexanone as an oil.
-
Salt Formation: Dissolve the crude product in 500 mL of diethyl ether. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether (2 x 100 mL), and dry in a vacuum oven at 40-50 °C to a constant weight.
Proposed Scale-Up Synthesis (5 kg)
Note: This protocol is a proposed scale-up and should be optimized by qualified personnel. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing facility with proper personal protective equipment (PPE).
-
Reactor Preparation: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition port with 5.0 kg (44.6 mol) of 1,4-cyclohexanedione and 50 L of methanol.
-
Amine Addition: Cool the reactor contents to 0-5 °C. Slowly add 4.25 L (49.0 mol) of a 40% aqueous solution of methylamine via the addition port over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at 0-5 °C for 1 hour.
-
Reduction: Prepare a solution of 2.0 kg (52.9 mol) of sodium borohydride in 10 L of cold water in a separate vessel. Carefully add this solution to the reactor over 2-3 hours, ensuring the internal temperature is maintained below 20 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by process analytical technology (PAT) such as in-situ IR or by taking samples for offline analysis (LC-MS).
-
Quenching and Solvent Removal: Once the reaction is deemed complete, carefully quench the excess reducing agent by the slow addition of acetone. Distill off the methanol under reduced pressure.
-
Extraction: Add 25 L of dichloromethane to the remaining aqueous phase and stir vigorously for 30 minutes. Allow the layers to separate and transfer the organic layer to a separate vessel. Repeat the extraction of the aqueous layer with 2 x 12.5 L of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base.
-
Salt Formation and Isolation: Dissolve the crude product in a suitable solvent such as isopropyl acetate or a mixture of toluene and isopropanol (approximately 25-50 L). Cool the solution to 0-5 °C and slowly bubble in hydrogen chloride gas or add a solution of HCl in a suitable solvent until precipitation is complete.
-
Drying: Collect the solid product by centrifugation or filtration, wash with a cold, non-polar solvent (e.g., heptane), and dry under vacuum at 50-60 °C.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Logical Relationship of Synthesis Stages
Caption: Logical progression of the key chemical transformations in the synthesis.
Application Notes and Protocols for 4-(Methylamino)cyclohexanone Hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct catalytic applications of 4-(methylamino)cyclohexanone hydrochloride are not extensively documented in scientific literature, this compound serves as a crucial and versatile building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its primary utility lies in its role as a key intermediate for the preparation of arylcyclohexylamines, a class of compounds with significant pharmacological activity.
These application notes provide a detailed overview of the use of 4-(methylamino)cyclohexanone derivatives in the synthesis of N-methyl-arylcyclohexylamines, with a specific protocol for the preparation of a ketamine analog. The provided methodologies and data are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Core Application: Intermediate in Arylcyclohexylamine Synthesis
The principal application of 4-(methylamino)cyclohexanone and its derivatives is in the construction of 2-aryl-2-(methylamino)cyclohexanones. These structures form the core of several pharmacologically active compounds, including the anesthetic and antidepressant ketamine. The synthesis generally involves the reaction of an α-hydroxy-N-methylimine intermediate, which undergoes a thermal rearrangement to yield the desired product.
Synthesis of 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone: An Experimental Protocol
This protocol details the synthesis of a fluorinated ketamine analog, 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone, a representative example of the application of a 4-(methylamino)cyclohexanone-related precursor.[1][2]
Reaction Scheme:
Caption: Synthetic workflow for 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone.
Materials and Equipment
-
Cyclopentylmagnesium bromide
-
2-Fluorobenzonitrile
-
Bromine
-
Methylamine
-
Anhydrous diethyl ether
-
Decalin
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Experimental Procedure
Step 1: Synthesis of Cyclopentyl-(2-fluorophenyl)ketone
-
To a solution of 2-fluorobenzonitrile in anhydrous diethyl ether, add cyclopentylmagnesium bromide dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ketone.
Step 2: Synthesis of α-Bromocyclopentyl-(2-fluorophenyl)ketone
-
Dissolve the crude ketone from Step 1 in a suitable solvent such as chloroform or acetic acid.
-
Add a solution of bromine in the same solvent dropwise at room temperature while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of α-Hydroxycyclopentyl-(2-fluorophenyl)-N-methylimine
-
Cool a solution of the α-bromoketone from Step 2 in a suitable solvent to -40 °C.
-
Bubble methylamine gas through the solution or add a solution of methylamine until the starting material is consumed.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the resulting precipitate and wash the filtrate with water.
-
Dry the organic layer and concentrate to yield the crude α-hydroxy-N-methylimine.
Step 4: Thermal Rearrangement to 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone
-
Reflux the crude α-hydroxy-N-methylimine from Step 3 in decalin for 2-4 hours.
-
Cool the reaction mixture and dilute with diethyl ether.
-
Extract the product into an aqueous solution of hydrochloric acid.
-
Wash the acidic aqueous layer with diethyl ether.
-
Basify the aqueous layer with a suitable base (e.g., sodium hydroxide) and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Grignard Reaction | Cyclopentylmagnesium bromide, 2-Fluorobenzonitrile | Diethyl ether | 0 to RT | 75-85 |
| 2 | Bromination | Bromine | Chloroform | RT | 80-90 |
| 3 | Imination | Methylamine | Diethyl ether | -40 to RT | 65-75 |
| 4 | Rearrangement | - | Decalin | Reflux | 50-60 |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the synthetic strategy, highlighting the key transformation of the aminocyclohexanone precursor.
Caption: Logical flow from precursor to application.
Conclusion
This compound and its related structures are indispensable tools in synthetic organic chemistry, particularly for the construction of complex pharmaceutical agents. The protocols and data presented here offer a foundational understanding for researchers and professionals engaged in the synthesis and development of novel therapeutics based on the arylcyclohexylamine scaffold. While its direct catalytic use is not established, its role as a key synthetic intermediate is of significant value in the field of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Novel Analgesics from 4-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two novel classes of potential analgesics derived from 4-(methylamino)cyclohexanone hydrochloride. The proposed synthetic routes are based on well-established chemical transformations and the known analgesic properties of structurally related 4-aminocyclohexanone derivatives. The resulting compounds are promising candidates for screening in analgesic drug discovery programs.
Introduction
The 4-aminocyclohexanone scaffold is a key structural motif in a variety of biologically active compounds, including potent analgesics. Research has shown that 4-amino-4-arylcyclohexanones and their derivatives can exhibit significant analgesic activity, with some compounds approaching the potency of morphine.[1] this compound is a readily available starting material that provides a convergent and flexible entry point for the synthesis of novel analogs with potential therapeutic applications in pain management.
This document outlines two robust synthetic strategies for the derivatization of 4-(methylamino)cyclohexanone:
-
Grignard Reaction: To synthesize a series of 1-aryl-4-(methylamino)cyclohexan-1-ol derivatives. The introduction of an aryl group at the 1-position is a key feature of known potent analgesics in this class.[2]
-
Reductive Amination: To generate novel N-substituted-4-(methylamino)cyclohexan-1-amine derivatives, exploring a different vector for structural modification.
The compounds synthesized via these methods are hypothesized to exert their analgesic effects through modulation of opioid receptor signaling pathways, a common mechanism for many potent analgesics.
Proposed Synthetic Schemes
Scheme 1: Synthesis of 1-Aryl-4-(methylamino)cyclohexan-1-ols via Grignard Reaction
This protocol describes the addition of an aryl Grignard reagent to 4-(methylamino)cyclohexanone to yield the corresponding tertiary alcohol. The hydrochloride salt of the starting material is first neutralized in situ.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Methylamino)cyclohexanone Hydrochloride
Welcome to the Technical Support Center for the synthesis and optimization of 4-(methylamino)cyclohexanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through the reductive amination of 1,4-cyclohexanedione with methylamine. This reaction is typically performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ. The final step involves the formation of the hydrochloride salt.
Q2: What are the key challenges in synthesizing 4-(methylamino)cyclohexanone from 1,4-cyclohexanedione?
A2: The primary challenge is achieving selective mono-amination. Since 1,4-cyclohexanedione is a symmetrical diketone, the reaction can proceed at both carbonyl groups, leading to the formation of the undesired 1,4-bis(methylamino)cyclohexane byproduct. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for maximizing the yield of the desired mono-aminated product.
Q3: Which reducing agents are suitable for this reductive amination?
A3: Several reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common choices for their selectivity. These reagents are mild enough to preferentially reduce the protonated imine intermediate over the starting ketone, which helps to minimize the formation of 4-hydroxycyclohexanone as a byproduct. Catalytic hydrogenation over palladium on carbon (Pd/C) is another viable, greener alternative.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). You can spot the starting material (1,4-cyclohexanedione), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.
Q5: What is the best way to purify the final product, this compound?
A5: Purification is typically achieved by an acid-base extraction followed by crystallization. After the reaction is complete, the reaction mixture is worked up to remove the reducing agent and other impurities. The free base of 4-(methylamino)cyclohexanone can be extracted into an organic solvent. The hydrochloride salt is then precipitated by adding a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to the organic extract. The resulting solid can be collected by filtration and further purified by recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of 4-(methylamino)cyclohexanone
Low yields are a common issue and can be attributed to several factors. The following guide will help you diagnose and address the potential causes.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Imine Formation | Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. | The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Removing water shifts the equilibrium towards the imine, thus increasing the substrate for the reduction step. |
| Sub-optimal pH | Adjust the reaction pH to a mildly acidic range (pH 5-6). | Imine formation is catalyzed by acid, but a highly acidic medium will protonate the amine, rendering it non-nucleophilic. A weakly acidic environment provides a good balance for both imine formation and the stability of the reducing agent. |
| Inefficient Reduction | Ensure the reducing agent is fresh and added portion-wise. Consider switching to a different reducing agent (e.g., from NaBH₃CN to NaBH(OAc)₃ or catalytic hydrogenation). | The hydride reducing agents can degrade over time. Portion-wise addition can help maintain a sufficient concentration of the reducing agent throughout the reaction. Different reducing agents have varying reactivities and selectivities that might be better suited for your specific conditions. |
| Over-alkylation | Use a stoichiometric amount or a slight excess of 1,4-cyclohexanedione relative to methylamine. | Using a large excess of methylamine can favor the formation of the di-substituted byproduct, 1,4-bis(methylamino)cyclohexane. |
| Side reaction of the starting material | Add the reducing agent after allowing sufficient time for imine formation. Use a more selective reducing agent like NaBH₃CN. | Less selective reducing agents like sodium borohydride (NaBH₄) can reduce the carbonyl group of the starting material to an alcohol, competing with the desired reductive amination pathway. |
Issue 2: Formation of Significant Byproducts
The presence of major byproducts can complicate purification and lower the yield of the desired product.
| Observed Byproduct | Potential Cause | Mitigation Strategy |
| 1,4-Bis(methylamino)cyclohexane | Excess methylamine or prolonged reaction times. | Carefully control the stoichiometry, using 1,4-cyclohexanedione as the limiting reagent. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| 4-Hydroxycyclohexanone | Reduction of the starting dione by the hydride reagent. | Use a more selective reducing agent like NaBH₃CN, which is less reactive towards ketones at neutral or slightly acidic pH. Alternatively, pre-form the imine before adding the reducing agent. |
| Unreacted 1,4-Cyclohexanedione | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Increase the reaction time or temperature. Ensure the amine and reducing agent are of good quality and used in appropriate amounts. |
Experimental Protocols
Protocol 1: Reductive Amination of 1,4-Cyclohexanedione with Methylamine Hydrochloride
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
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1,4-Cyclohexanedione
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Methylamine hydrochloride (CH₃NH₂·HCl)
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol (MeOH)
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Sodium bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1,4-cyclohexanedione (1.0 eq) and methylamine hydrochloride (1.0 - 1.2 eq) in methanol.
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pH Adjustment: Adjust the pH of the solution to approximately 6 by the careful addition of a mild base (e.g., a saturated solution of NaHCO₃ in methanol).
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Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.0 - 1.5 eq) portion-wise over 30 minutes.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 12-24 hours).
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Work-up:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Make the aqueous residue basic (pH > 10) with a suitable base (e.g., 2 M NaOH).
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Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexanone free base.
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Hydrochloride Salt Formation and Purification:
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Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether) with stirring until precipitation is complete.
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Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
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The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
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Data Presentation
The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of 4-(methylamino)cyclohexanone.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Remarks |
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ | H₂/Pd-C | NaBH₃CN and NaBH(OAc)₃ are selective and convenient for lab scale. Catalytic hydrogenation is a greener alternative suitable for larger scale. |
| Solvent | Methanol | Dichloromethane | Tetrahydrofuran | Methanol is a common choice for NaBH₃CN. Dichloromethane is often used with NaBH(OAc)₃. |
| Temperature | Room Temperature | 0 °C to RT | 50 °C | Higher temperatures may accelerate the reaction but can also lead to more side products. Starting at a lower temperature and slowly warming to room temperature can improve selectivity. |
| pH | 5-6 | Neutral | 7-8 | A slightly acidic pH is generally optimal for imine formation. |
| Stoichiometry (Dione:Amine) | 1:1 | 1.2:1 | 1:1.2 | Using a slight excess of the dione can help minimize the formation of the di-substituted byproduct. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Synthetic Pathway for this compound
Caption: Synthetic pathway from 1,4-cyclohexanedione.
Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanone Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methylamino)cyclohexanone hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reductive Amination of 1,4-Cyclohexanedione with Methylamine
This is a common and direct method for the synthesis of 4-(methylamino)cyclohexanone. The reaction involves the condensation of 1,4-cyclohexanedione with methylamine to form an enamine/imine intermediate, which is then reduced in situ.
Experimental Protocol:
A general procedure involves dissolving 1,4-cyclohexanedione and a methylamine source (such as methylamine hydrochloride) in a suitable solvent (e.g., methanol, ethanol). A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then added, and the reaction is stirred at room temperature until completion. The product is then isolated as the hydrochloride salt.
Potential Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of byproducts. - Loss of product during workup. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the stoichiometry of reagents. An excess of methylamine can sometimes drive the reaction to completion. - Control the reaction temperature; some reductive aminations benefit from gentle heating. - Ensure the pH of the reaction mixture is optimal for both imine formation and reduction (typically weakly acidic). |
| Presence of 1,4-bis(methylamino)cyclohexane | Over-reduction of the intermediate. | - Use a milder reducing agent. - Carefully control the stoichiometry of the reducing agent. - Lower the reaction temperature. |
| Presence of Unreacted 1,4-Cyclohexanedione | - Insufficient methylamine or reducing agent. - Poor quality of reagents. | - Increase the equivalents of methylamine and/or the reducing agent. - Use freshly opened or purified reagents. |
| Formation of Polymeric Byproducts | Side reactions of the dione under acidic or basic conditions. | - Maintain a controlled pH throughout the reaction. - Add the reducing agent portion-wise to control the reaction rate. |
Common Impurities Summary (Route 1)
| Impurity | Structure | Reason for Formation | Analytical Detection | Purification Method |
| 1,4-Cyclohexanedione | O=C1CCC(=O)CC1 | Unreacted starting material | GC-MS, HPLC | Column chromatography, Recrystallization |
| 1,4-bis(methylamino)cyclohexane | C1N(C)CCC(NC)CC1 | Over-reduction | GC-MS, LC-MS | Column chromatography (ion exchange), Recrystallization of the hydrochloride salt |
| Imine/Enamine Intermediate | C1(=O)CCC(=N(C))CC1 | Incomplete reduction | LC-MS | Further reduction or hydrolysis during workup followed by purification |
Troubleshooting Flowchart (Route 1)
Route 2: Oxidation of 4-(Methylamino)cyclohexanol
This route involves the oxidation of a pre-existing amino alcohol. The stereochemistry of the starting material (cis or trans) can influence the reaction conditions and final product purity.
Experimental Protocol:
A common method involves dissolving 4-(methylamino)cyclohexanol in a suitable solvent (e.g., dichloromethane, acetone). An oxidizing agent, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation, is then used to convert the secondary alcohol to a ketone. The product is subsequently isolated as the hydrochloride salt.
Potential Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Oxidation | - Insufficient oxidizing agent. - Deactivated oxidizing agent. - Low reaction temperature. | - Increase the equivalents of the oxidizing agent. - Use freshly prepared or high-quality oxidizing agent. - Optimize the reaction temperature as recommended for the specific oxidizing agent. |
| Formation of Over-oxidation or Side Products | - Use of a harsh oxidizing agent. - Prolonged reaction time. | - Switch to a milder oxidizing agent (e.g., Dess-Martin periodinane). - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Difficult Purification | The product and starting material have similar polarities. | - Utilize column chromatography with a suitable solvent system. - Consider derivatization of the starting material or product to facilitate separation. |
Common Impurities Summary (Route 2)
| Impurity | Structure | Reason for Formation | Analytical Detection | Purification Method |
| 4-(Methylamino)cyclohexanol | HOC1CCC(NC)CC1 | Unreacted starting material | TLC, GC-MS, HPLC | Column chromatography, Recrystallization |
| Over-oxidation Products | (e.g., ring-opened species) | Harsh reaction conditions | LC-MS, NMR | Column chromatography |
Troubleshooting Flowchart (Route 2)
Route 3: N-methylation of 4-Aminocyclohexanone
This approach starts with 4-aminocyclohexanone and introduces the methyl group. The Eschweiler-Clarke reaction is a common method for this transformation.
Experimental Protocol:
For an Eschweiler-Clarke reaction, 4-aminocyclohexanone hydrochloride is treated with an excess of formaldehyde and formic acid, and the mixture is heated. The formic acid acts as the reducing agent. After the reaction, the product is isolated and purified.
Potential Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Methylation | - Insufficient formaldehyde or formic acid. - Reaction time is too short. | - Use a larger excess of formaldehyde and formic acid. - Increase the reaction time and/or temperature. |
| Formation of N-formyl Impurity | Incomplete reduction of the intermediate. | - Ensure a sufficient excess of formic acid is present. - Prolong the reaction time at an elevated temperature. |
| Presence of Unreacted 4-Aminocyclohexanone | Inefficient methylation. | - Optimize the reaction conditions (temperature, time, reagent stoichiometry). |
Common Impurities Summary (Route 3)
| Impurity | Structure | Reason for Formation | Analytical Detection | Purification Method |
| 4-Aminocyclohexanone | O=C1CCC(N)CC1 | Unreacted starting material | TLC, GC-MS, HPLC | Column chromatography, Recrystallization |
| N-(4-oxocyclohexyl)formamide | O=C1CCC(N(C=O))CC1 | Incomplete reduction in Eschweiler-Clarke reaction | LC-MS, NMR | Further reduction or purification by column chromatography |
Troubleshooting Flowchart (Route 3)
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials (e.g., 1,4-cyclohexanedione, 4-(methylamino)cyclohexanol, or 4-aminocyclohexanone). Depending on the synthetic route, you may also encounter byproducts such as the di-aminated product (1,4-bis(methylamino)cyclohexane) from reductive amination or N-formyl impurities from an incomplete Eschweiler-Clarke reaction.
Q2: How can I best monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials. For more quantitative analysis and to detect the formation of byproducts, gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are recommended.
Q3: My final product is an oil, but I expect a solid hydrochloride salt. What should I do?
A3: The free base of 4-(methylamino)cyclohexanone is often an oil. To obtain the solid hydrochloride salt, ensure that you have fully protonated the amine with hydrochloric acid (e.g., by using HCl in isopropanol or diethyl ether). If the salt is still an oil, it may be due to the presence of impurities that are inhibiting crystallization. In this case, further purification of the free base by column chromatography before salt formation is recommended.
Q4: What is the best way to purify the final product?
A4: Recrystallization is often the most effective method for purifying the final hydrochloride salt. A common solvent system is a mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or acetone). If recrystallization is ineffective due to the presence of impurities with similar solubility, column chromatography of the free base before salt formation is the preferred method.
Q5: How should I store this compound to prevent degradation?
A5: this compound is a hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent moisture absorption. Exposure to air and light should be minimized.
Q6: Can I use other reducing agents for the reductive amination of 1,4-cyclohexanedione?
A6: Yes, besides sodium cyanoborohydride and sodium triacetoxyborohydride, other reducing agents like hydrogen gas with a metal catalyst (e.g., Pd/C) can be used. However, catalytic hydrogenation may be less selective and could lead to the reduction of the ketone functionality or the formation of more of the di-aminated byproduct if not carefully controlled.
Q7: Are there any specific safety precautions I should take during the synthesis?
A7: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as methylamine, oxidizing agents, and reducing agents, are hazardous and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
troubleshooting guide for reactions involving 4-(methylamino)cyclohexanone hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-(methylamino)cyclohexanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a cyclic ketone with a secondary amine functional group, supplied as its hydrochloride salt. It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and biologically active molecules. Its structure is amenable to a variety of chemical transformations, including but not limited to, reductive amination, Mannich reactions, and as a scaffold for Grignard reactions.
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. As a hydrochloride salt, it is generally more stable than its free base form. However, prolonged exposure to moisture or basic conditions can neutralize the hydrochloride, potentially leading to degradation or reaction of the free amine. For solutions, stability can be pH-dependent; acidic aqueous solutions are generally more stable against degradation.[1][2][3]
Q3: How can I convert this compound to its free base form for a reaction?
A3: To use the free amine in a reaction, the hydrochloride salt must be neutralized. This is typically achieved by dissolving the salt in a suitable solvent (e.g., water or a polar organic solvent) and adding a base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine. An aqueous workup followed by extraction with an organic solvent can then isolate the free base. It is often advisable to use the free base immediately after preparation as secondary amines can be susceptible to oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Problem 1: Low or No Product Yield
Q: My reaction is showing low conversion of this compound. What are the possible causes and solutions?
A: Low reactivity can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete conversion to the free base: Many reactions require the nucleophilic secondary amine. If the hydrochloride salt is not fully neutralized, the amine will be protonated and non-nucleophilic.
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Solution: Ensure complete neutralization by using a slight excess of a suitable base and confirming the pH of the solution before proceeding.
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Steric Hindrance: The cyclohexanone ring can present steric challenges at the carbonyl carbon.
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Solution: Consider using less sterically hindered reagents or more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be mindful of potential side reactions with increased temperature.
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Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
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Solution: Experiment with different solvents to find one that fully dissolves all reactants and is appropriate for the reaction conditions (e.g., aprotic for Grignard reagents, protic for some reductive aminations).
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Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A: The bifunctional nature of this compound can lead to several side products.
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Self-Condensation/Dimerization: Under certain conditions, enolizable ketones can undergo self-aldol condensation.
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Solution: Maintain a low reaction temperature and control the concentration of reactants. Add the ketone slowly to the reaction mixture.
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Enamine Formation: The secondary amine can react with the ketone intramolecularly or with another ketone molecule to form an enamine.[4][5]
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Solution: This is an equilibrium process. It can sometimes be suppressed by keeping the reaction conditions anhydrous if water is a byproduct of the main reaction. In other cases, protecting the amine or ketone functionality prior to the desired reaction may be necessary.
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Over-alkylation (in Mannich-type reactions): If a primary amine is used in a Mannich-type reaction with the cyclohexanone, bis-alkylation can occur.[6][7]
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Solution: Use a stoichiometry that favors mono-alkylation, such as an excess of the ketone, and control the reaction temperature.
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Problem 3: Difficult Product Purification
Q: I am struggling to isolate and purify my final product. What are some effective purification strategies?
A: The presence of the basic amine group can complicate purification.
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Residual Starting Material: Unreacted 4-(methylamino)cyclohexanone can be difficult to separate from a similarly polar product.
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Solution: Drive the reaction to completion. If starting material remains, consider an acid-base extraction. The basicity of the starting material and product might be different enough to allow for selective extraction at a specific pH.
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Product is an Oil or Gummy Solid: Difficulty in crystallization can be due to impurities.
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Solution: Attempt purification by column chromatography. For basic compounds, adding a small amount of triethylamine to the eluent can prevent streaking on silica gel. Alternatively, converting the final product to a hydrochloride salt can often induce crystallization and facilitate purification.
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Emulsion during Aqueous Workup: The amphiphilic nature of the product can lead to emulsions during extraction.
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Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective.
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Data Presentation
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | 2-8°C recommended |
Experimental Protocols
Example Protocol: Reductive Amination to form a Tertiary Amine
This protocol describes a general procedure for the reductive amination of 4-(methylamino)cyclohexanone with a generic aldehyde to form a tertiary amine.
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Free Base Preparation: Dissolve this compound (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add a saturated solution of sodium bicarbonate dropwise until the pH is > 8. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Imine Formation: Dissolve the resulting free base in a suitable solvent such as methanol or dichloromethane (0.5 M). Add the desired aldehyde (1.1 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.[8] Stir at room temperature and monitor the reaction by TLC or LC-MS until imine formation is complete.
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Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[9] Be cautious as gas evolution may occur.
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Workup and Purification: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or by salt formation and recrystallization.
Mandatory Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
General Reductive Amination Pathway
Caption: Two-step workflow for reductive amination.
Logical Relationships in Side Product Formation
Caption: Potential side reactions from the bifunctional starting material.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Stability of Diluted Ketamine Packaged in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term stability of ketamine hydrochloride 50mg/ml injection in 3ml syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Overview About Mannich Reaction Mechanism [unacademy.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 4-(Methylamino)cyclohexanone Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(methylamino)cyclohexanone hydrochloride, with a focus on increasing reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of cyclohexanone with methylamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[1][2] 2. Inactive Reducing Agent: The borohydride reagent may have degraded due to improper storage or handling.[3] 3. Unsuitable Reaction pH: The pH of the reaction mixture is critical for both imine formation and the activity of the reducing agent.[4][5] | 1. Drive Imine Formation: - Use a Dean-Stark apparatus to remove water azeotropically.[1] - Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. - A slightly acidic catalyst (e.g., acetic acid) can facilitate imine formation.[4][6] 2. Use Fresh Reducing Agent: Ensure the sodium triacetoxyborohydride or other reducing agent is fresh and has been stored under anhydrous conditions. 3. Optimize pH: For reductive aminations with borohydride reagents, a slightly acidic pH (typically 5-6) is often optimal.[4] This can be achieved by using methylamine hydrochloride directly or by adding a mild acid like acetic acid. |
| Presence of Unreacted Cyclohexanone | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Low Reaction Temperature: The temperature may be too low for efficient imine formation or reduction. 3. Inefficient Reduction of the Imine: The reducing agent may be added too slowly or in insufficient quantity. | 1. Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the disappearance of the starting material. 2. Adjust Temperature: While imine formation can sometimes be performed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary. 3. Optimize Reagent Addition: Add the reducing agent in portions to maintain a sufficient concentration for the reduction of the imine as it is formed. Ensure at least a stoichiometric amount of the reducing agent is used. |
| Formation of Side Products (e.g., 4-(Dimethylamino)cyclohexanone) | 1. Over-alkylation of the Amine: The newly formed secondary amine can react further with the ketone and another molecule of methylamine.[7] 2. Use of an Excess of Methylamine: A large excess of methylamine can promote the formation of the tertiary amine. | 1. Control Stoichiometry: Use a controlled excess of methylamine (e.g., 1.1-1.5 equivalents) relative to cyclohexanone. 2. Slow Addition of Ketone: Consider adding the cyclohexanone slowly to a solution of methylamine to maintain a low concentration of the ketone and minimize over-alkylation. |
| Difficulty in Product Isolation and Purification | 1. Product is an Amine Salt: this compound is a salt and will have different solubility properties than the free base.[8] 2. Emulsion Formation during Workup: The presence of both organic and aqueous layers with a basic product can lead to emulsions. 3. Co-precipitation of Impurities: Rapid crystallization can trap unreacted starting materials or side products.[9][10] | 1. Proper Workup: After the reaction, a basic workup (e.g., with sodium bicarbonate or sodium hydroxide solution) is necessary to neutralize the acid and convert the product to its free base for extraction into an organic solvent. The hydrochloride salt can then be formed by adding HCl in a suitable solvent. 2. Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Careful Crystallization: For purification, dissolve the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form pure crystals.[9][10] Adding a less polar co-solvent (e.g., diethyl ether, ethyl acetate) can aid in crystallization.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reductive amination of cyclohexanone with methylamine (often as the hydrochloride salt) in a one-pot reaction. This method typically employs a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][11]
Q2: What are the advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent?
A2: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the ketone starting material, which helps to minimize the formation of cyclohexanol as a byproduct.[11][12] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).[7]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You should observe the consumption of the cyclohexanone starting material and the appearance of the product spot/peak.
Q4: What is the expected yield for this synthesis?
A4: While the yield can vary depending on the specific reaction conditions and scale, yields for reductive aminations of cyclohexanones with primary amines using sodium triacetoxyborohydride are generally reported to be in the range of 70-95%.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by measuring the melting point of the crystalline hydrochloride salt.
Experimental Protocol: Reductive Amination of Cyclohexanone with Methylamine
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
Cyclohexanone
-
Methylamine hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid solution in diethyl ether or dioxane
-
Ethanol or Isopropanol
-
Diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and methylamine hydrochloride (1.1 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to the flask.
-
Addition of Reducing Agent: To the stirred suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the cyclohexanone is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the organic solvent (DCE or DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexanone as a free base.
-
Salt Formation and Purification: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring until precipitation is complete. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. For further purification, the hydrochloride salt can be recrystallized from a hot solvent system such as ethanol/diethyl ether or isopropanol.[9]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the reductive amination of cyclohexanone with a primary amine, based on analogous reactions reported in the literature.
| Parameter | Value |
| Reactants | Cyclohexanone, Methylamine Hydrochloride |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 4 - 12 hours |
| Reported Yield Range (Analogous Reactions) | 70 - 95% |
Visualizations
References
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Purification [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tramadol from 4-(methylamino)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tramadol from 4-(methylamino)cyclohexanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Tramadol | Incomplete Grignard Reagent Formation: Moisture or oxygen in the reaction setup can quench the Grignard reagent. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the cyclohexanone, leading to an enolate that does not react to form Tramadol. | Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0°C or below) to favor nucleophilic addition over deprotonation. | |
| Reduction of the Ketone: If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol, a common side reaction. | Use a Grignard reagent without beta-hydrides if possible. Otherwise, maintain low reaction temperatures. | |
| High Levels of trans-Isomer | Reaction Conditions: The solvent and temperature can influence the diastereomeric ratio of the product. | The use of a 1,4-dioxane/THF (5:1) solvent system has been shown to favor the formation of the desired cis-isomer (Tramadol) over the trans-isomer.[1] |
| Presence of Dehydration Byproducts | Acidic Work-up or High Temperatures: The tertiary alcohol of Tramadol can undergo dehydration under acidic conditions or at elevated temperatures to form alkene impurities. | Use a mild acidic work-up (e.g., saturated ammonium chloride solution) and avoid high temperatures during purification. |
| Formation of O-Desmethyltramadol | Demethylation of the Methoxy Group: Strong Lewis acids or harsh acidic conditions can lead to the cleavage of the methyl ether on the aromatic ring. | Avoid using strong Lewis acids. If demethylation is a persistent issue, consider protecting the methoxy group, though this adds steps to the synthesis. |
| Presence of 3,3'-Dimethoxybiphenyl | Wurtz-type Coupling of the Grignard Reagent: This impurity arises from the coupling of two molecules of the Grignard reagent. | Add the Grignard reagent to the ketone solution, rather than the other way around, to keep the concentration of the Grignard reagent low. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of Tramadol from 4-(methylamino)cyclohexanone?
A1: Based on studies of Tramadol synthesis, the most common process-related impurities include:
-
Diastereomers: The trans-isomer of Tramadol is a common impurity.[1]
-
Dehydration Products: [2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine and (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine are formed by the elimination of water from the Tramadol molecule.
-
O-Desmethyltramadol: This results from the demethylation of the 3-methoxy group.
-
3,3'-Dimethoxybiphenyl: This byproduct originates from the coupling of the Grignard reagent.
Q2: How can I minimize the formation of the trans-isomer of Tramadol?
A2: The diastereoselectivity of the Grignard reaction is sensitive to the reaction solvent. Studies have indicated that using a solvent mixture of 1,4-dioxane and tetrahydrofuran (THF) in a 5:1 ratio can significantly increase the proportion of the desired cis-isomer (Tramadol) to as high as 85%.[1]
Q3: What is the mechanism behind the formation of dehydration impurities?
A3: The tertiary alcohol in the Tramadol molecule is susceptible to acid-catalyzed dehydration. During an acidic work-up or upon heating, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a double bond in the cyclohexene ring, resulting in dehydration impurities.
Q4: I am observing a significant amount of unreacted 4-(methylamino)cyclohexanone. What could be the issue?
A4: This is likely due to an issue with your Grignard reagent. The Grignard reagent may not have formed in sufficient quantity or may have been quenched before it could react with the ketone. Ensure your reaction setup is completely dry and under an inert atmosphere. You can test for the presence of your Grignard reagent before adding it to the ketone (e.g., by adding a small aliquot to water and observing for gas evolution).
Q5: Is there a difference in side reactions when using 4-(methylamino)cyclohexanone compared to 2-(dimethylaminomethyl)cyclohexanone?
A5: The types of side reactions are expected to be analogous for both starting materials as the core reactive functionalities (the ketone and the amino group) are similar. The primary side reactions, such as diastereomer formation, dehydration, enolization, and reduction, are inherent to the Grignard reaction with this class of aminoketones. However, the exact ratios of byproducts might differ due to subtle electronic and steric differences between the N-methyl and N,N-dimethyl groups.
Experimental Protocols
Synthesis of Tramadol from 4-(methylamino)cyclohexanone
This protocol is a general guideline and may require optimization.
Step 1: Grignard Reagent Formation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Grignard Reaction with 4-(methylamino)cyclohexanone
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
In a separate flask, dissolve 4-(methylamino)cyclohexanone in anhydrous THF.
-
Add the solution of 4-(methylamino)cyclohexanone dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude Tramadol base.
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The crude product can be purified by column chromatography or by crystallization of its hydrochloride salt. To form the hydrochloride salt, dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent.
Visualizations
Experimental Workflow for Tramadol Synthesis
Caption: Workflow for the synthesis of Tramadol Hydrochloride.
Logical Relationship of Side Reactions
Caption: Common side reactions in Tramadol synthesis.
References
Technical Support Center: Managing Stereochemistry in Reactions with 4-(Methylamino)cyclohexanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(methylamino)cyclohexanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage stereochemistry in your reactions, ensuring the desired isomeric purity of your products.
Frequently Asked Questions (FAQs)
Q1: What are the main stereoisomers I can expect when reacting with 4-(methylamino)cyclohexanone?
A1: 4-(Methylamino)cyclohexanone is a chiral molecule, but it is typically used as a racemate. When you perform a reaction at a prochiral center (like the carbonyl group or the α-carbon), you can form diastereomers. For example, reduction of the ketone will lead to cis and trans 4-(methylamino)cyclohexanol. The relative orientation of the methylamino and the new substituent will determine the stereochemical outcome.
Q2: How does the methylamino group influence the stereochemical outcome of reactions?
A2: The 4-(methylamino)group can influence stereoselectivity through both steric and electronic effects. It can act as a directing group, potentially coordinating with reagents. Its conformational preference (axial vs. equatorial) in the cyclohexyl ring will also play a crucial role in dictating the facial selectivity of an attack on the carbonyl or other reactive centers.
Q3: What are the general strategies to control the stereochemistry in reactions involving this ketone?
A3: The primary strategies include:
-
Reagent-controlled diastereoselectivity: Utilizing sterically demanding or stereoelectronically biased reagents to favor one outcome. For instance, using bulky reducing agents can lead to selective formation of one diastereomer.
-
Substrate-controlled diastereoselectivity: Leveraging the inherent conformational preferences of the substituted cyclohexanone ring to direct incoming reagents.
-
Chiral auxiliaries: Temporarily attaching a chiral group to the molecule to induce facial selectivity in subsequent reactions.
-
Organocatalysis: Employing small chiral organic molecules to catalyze reactions enantioselectively, which is particularly relevant for reactions at the α-carbon.[1][2]
Q4: Can I predict the major diastereomer in a reduction reaction?
A4: Prediction is possible by considering the principles of steric approach control and torsional strain. For many substituted cyclohexanones, attack of a hydride reagent from the less hindered face is preferred. For 4-(methylamino)cyclohexanone, the conformational equilibrium of the methylamino group (axial vs. equatorial) must be considered, as it will influence the steric environment around the carbonyl. In many cases, equatorial attack to yield the axial alcohol is favored with small reducing agents, while bulky reagents may favor axial attack to produce the equatorial alcohol.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Ketone Reduction
Problem: My reduction of 4-(methylamino)cyclohexanone with sodium borohydride gives a nearly 1:1 mixture of cis and trans alcohols. How can I improve the diastereoselectivity?
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Steric Bias of the Reducing Agent | Sodium borohydride is a relatively small reducing agent.[3][4][5] Consider using a bulkier hydride source like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium aluminum tri-tert-butoxyhydride. These reagents exhibit greater facial selectivity due to increased steric hindrance.[6] |
| Reaction Temperature | Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy. Try running the reaction at 0 °C or -78 °C. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different solvents, such as methanol, ethanol, or tetrahydrofuran (THF), to optimize the diastereomeric ratio. |
| Protecting Group Strategy | The unprotected amine may interfere with the reducing agent. Consider protecting the methylamino group (e.g., as a Boc or Cbz derivative) to simplify the system and potentially enhance stereocontrol. |
Issue 2: Low Yield or No Reaction in α-Alkylation
Problem: I am attempting an organocatalyzed α-alkylation of 4-(methylamino)cyclohexanone, but I am observing low conversion of my starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Catalyst | The choice of organocatalyst is critical. For α-alkylation of ketones, proline and its derivatives, or cinchona alkaloid-based catalysts are often effective.[1][7] Ensure the catalyst you are using is suitable for ketone activation. |
| Base Incompatibility | The base used to deprotonate the catalyst or substrate is crucial. If the base is too strong, it may lead to side reactions. If it is too weak, deprotonation will be inefficient. Common bases in these reactions include triethylamine or DIPEA. |
| Substrate Reactivity | The presence of the amino group might complicate the reaction, for example, by reacting with the catalyst or electrophile. Protecting the amine may be necessary to achieve a clean reaction. |
| Reaction Conditions | Ensure your reaction is run under anhydrous conditions, as water can quench the enamine intermediate. The reaction temperature and time should also be optimized. |
Issue 3: Unexpected Side Products in Grignard Reactions
Problem: When I perform a Grignard reaction with 4-(methylamino)cyclohexanone, I get a mixture of products, including some that appear to result from deprotonation.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Proton on the Amine | The secondary amine has an acidic proton that will be readily deprotonated by the Grignard reagent, consuming at least one equivalent of your reagent. |
| Enolization | Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, leading to enolate formation and reducing the yield of the desired addition product. |
| Protecting Group Strategy | Protect the methylamino group before the Grignard reaction. An N-Boc or N-Cbz group will prevent deprotonation at the nitrogen. |
| Choice of Grignard Reagent and Solvent | The halide on the Grignard reagent and the choice of solvent can influence the diastereoselectivity.[8][9] For instance, using MeMgI in CH2Cl2 has been shown to favor the formation of the syn diol in some systems.[8] |
Quantitative Data Summary
The following tables provide illustrative data for typical diastereoselectivities observed in reactions with substituted cyclohexanones. Note that the exact ratios for 4-(methylamino)cyclohexanone may vary and should be determined experimentally.
Table 1: Diastereomeric Ratio (cis:trans) in the Reduction of 4-Substituted Cyclohexanones
| Reducing Agent | 4-tert-Butylcyclohexanone | 4-Methylcyclohexanone | Expected for 4-(Methylamino)cyclohexanone |
| NaBH₄ in iPrOH | 15:85 | 20:80 | ~20:80 (favoring trans) |
| LiAlH₄ in Et₂O | 10:90 | 18:82 | ~15:85 (favoring trans) |
| L-Selectride® in THF | >99:1 | 98:2 | >95:5 (favoring cis) |
Table 2: Diastereomeric Ratio in Grignard Addition to 4-Substituted Cyclohexanones
| Grignard Reagent | Solvent | 4-tert-Butylcyclohexanone (axial:equatorial attack) | Expected for 4-(Protected-amino)cyclohexanone |
| MeMgBr | Et₂O | 65:35 | ~70:30 |
| PhMgBr | Et₂O | 25:75 | ~30:70 |
| MeMgI | CH₂Cl₂ | Not widely reported | Potentially higher selectivity[8] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-(Methylamino)cyclohexanone with Sodium Borohydride
-
Preparation: To a solution of 4-(methylamino)cyclohexanone (1.0 g, 7.86 mmol) in methanol (20 mL) at 0 °C (ice bath), add sodium borohydride (0.36 g, 9.43 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: Organocatalyzed α-Alkylation of N-Boc-4-(methylamino)cyclohexanone
-
Preparation: To a solution of N-Boc-4-(methylamino)cyclohexanone (0.5 g, 2.20 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.14 g, 0.44 mmol) in anhydrous toluene (10 mL) at room temperature, add the desired alkyl halide (2.64 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to yield the alkylated product. The diastereomeric and enantiomeric excess can be determined by chiral HPLC.
Visualizations
References
- 1. A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Methylamino)cyclohexanone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-(methylamino)cyclohexanone hydrochloride during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to elevated temperatures, moisture (as it is hygroscopic), extreme pH conditions (both acidic and basic), oxidizing agents, and prolonged exposure to light.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1][2][3] Room temperature storage is generally acceptable, but for long-term stability, refrigeration (4°C) is recommended, especially after the container has been opened.[3]
Q3: Is this compound sensitive to air?
A3: While it is stable under normal conditions, the compound is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis.[2] Therefore, it is crucial to keep the container tightly closed and minimize its exposure to the atmosphere.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure (a secondary amine and a cyclic ketone), the likely degradation pathways include:
-
Hydrolysis: The ketone functional group can undergo hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various oxidized species. The cyclohexanone ring can also be oxidized.
-
Thermal Degradation: At elevated temperatures, the hydrochloride salt can decompose, potentially leading to the elimination of hydrogen chloride and subsequent reactions of the free base.[1]
-
Photodegradation: Exposure to UV or visible light can provide the energy for photolytic reactions, particularly affecting the amine and carbonyl groups.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking or clumping of the powder (due to moisture absorption), or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the purity of the compound.
Q6: How can I check the purity of my this compound sample?
A6: The most reliable method for assessing the purity and detecting degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5] This technique can separate the parent compound from its impurities and degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions (cool, dry, dark, tightly sealed). 2. Perform a purity check using HPLC. 3. If degradation is confirmed, use a fresh, unopened batch of the compound. |
| Change in physical appearance (e.g., color, texture) | Likely degradation due to exposure to light, heat, or moisture. | 1. Do not use the material for experiments where high purity is required. 2. Order a new batch and ensure strict adherence to recommended storage conditions. 3. For critical applications, perform analytical testing (e.g., HPLC, LC-MS) to identify the impurities. |
| Poor solubility in recommended solvents | The presence of insoluble degradation products. | 1. Attempt to dissolve a small sample in the intended solvent. If insolubles are present, do not use the batch for stock solutions. 2. Filter the solution through a 0.45 µm syringe filter, but be aware that this removes insoluble impurities, not soluble ones. The purity of the filtered solution should still be confirmed by HPLC. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. 2. Use LC-MS to identify the mass of the unknown peaks to help elucidate their structures. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][8][9]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or formate buffer)
-
HPLC system with UV detector and a C18 column
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound (1 mg/mL) at 60°C for 48 hours. Prepare a 0.1 mg/mL solution from the stressed solid and dilute the stressed solution with the mobile phase.
-
Photodegradation: Expose the solid compound and a 1 mg/mL solution to direct sunlight or a photostability chamber for 48 hours. Prepare a 0.1 mg/mL solution from the stressed solid and dilute the stressed solution with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a developed stability-indicating HPLC method. A gradient elution with a C18 column is typically a good starting point.
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
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If unknown peaks are observed, analyze the samples using LC-MS to determine the mass-to-charge ratio of the degradation products.
-
Data Presentation:
| Stress Condition | % Degradation | Number of Degradation Peaks | Retention Times of Major Degradants (min) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | |||
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | |||
| Oxidation (3% H₂O₂, RT, 24h) | |||
| Thermal (Solid, 60°C, 48h) | |||
| Thermal (Solution, 60°C, 48h) | |||
| Photolytic (Solid, 48h) | |||
| Photolytic (Solution, 48h) |
(Note: The table should be filled with experimental data.)
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. biomedres.us [biomedres.us]
- 9. q1scientific.com [q1scientific.com]
challenges in the scale-up of 4-(methylamino)cyclohexanone hydrochloride production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the scale-up of 4-(methylamino)cyclohexanone hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the reductive amination of 1,4-cyclohexanedione with methylamine. This process typically involves the formation of an enamine or imine intermediate, which is then reduced to the desired secondary amine. The final step involves the formation of the hydrochloride salt to improve stability and handling.
Q2: What are the critical process parameters to monitor during the scale-up of this reaction?
A2: Key parameters to control during scale-up include reaction temperature, pressure (if using catalytic hydrogenation), stoichiometry of reactants (especially the reducing agent), reaction time, and pH. Inadequate control of these parameters can lead to incomplete conversion, formation of byproducts, and difficulties in purification.
Q3: Are there greener or more sustainable alternative synthetic methods?
A3: Yes, biocatalytic methods using reductive aminases (RedAms) are being explored as a greener alternative to traditional chemical methods. These enzymatic approaches can offer high selectivity under mild reaction conditions, potentially reducing waste and energy consumption.
Q4: What analytical techniques are recommended for purity analysis of the final product?
A4: For accurate purity determination of this compound, quantitative Nuclear Magnetic Resonance (qNMR) is a highly reliable method that can provide direct, traceable results without the need for a specific reference standard.[1] Other common techniques include High-Performance Liquid Chromatography (HPLC) for identifying and quantifying impurities, Gas Chromatography (GC) for assessing volatile impurities and residual solvents, and titration for determining the concentration of the active pharmaceutical ingredient (API).[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield | - Incomplete reaction conversion.- Suboptimal reaction temperature or pressure.- Inefficient reducing agent.- Loss of product during workup and purification. | - Monitor reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- Optimize temperature and pressure based on laboratory-scale studies before scaling up.- Evaluate different reducing agents (e.g., sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation) and their stoichiometry.- Optimize extraction and crystallization procedures to minimize product loss. |
| Formation of Impurities | - Over-alkylation: Reaction of the product with the starting ketone to form a tertiary amine.- Reduction of starting material: The ketone is reduced to the corresponding alcohol before amination.- Side reactions of methylamine: Potential for formation of other methylated byproducts. | - Control the stoichiometry of the reactants carefully. A slight excess of the amine may be beneficial.- Choose a reducing agent that selectively reduces the imine intermediate over the ketone (e.g., sodium triacetoxyborohydride).- Maintain optimal reaction temperature to minimize side reactions.- Implement an efficient purification method, such as recrystallization, to remove impurities. |
| Poor Product Purity After Isolation | - Inefficient purification method.- Co-precipitation of impurities during crystallization.- Presence of residual solvents. | - Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate.- Consider using an anti-solvent to improve crystal purity.- Perform multiple recrystallizations if necessary.- Dry the final product under vacuum at an appropriate temperature to remove residual solvents. |
| Difficulty in Product Crystallization | - Presence of impurities inhibiting crystal formation.- Inappropriate solvent system.- Supersaturation not achieved or poorly controlled. | - Ensure the crude product is of sufficient purity before attempting crystallization.- Screen various solvents and solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Employ techniques like seeding with a small crystal of the pure product to induce crystallization. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality.- Poor control over process parameters.- Inadequate mixing at a larger scale. | - Establish strict quality control specifications for all starting materials.- Implement robust process analytical technology (PAT) to monitor and control critical parameters in real-time.- Ensure efficient mixing is maintained upon scale-up by using appropriate reactor designs and agitation speeds. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Methylamino)cyclohexanone via Reductive Amination
This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
1,4-Cyclohexanedione
-
Methylamine (solution in a suitable solvent, e.g., THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 1,4-cyclohexanedione in the chosen reaction solvent.
-
Amine Addition: Add the methylamine solution to the reactor. Stir the mixture at room temperature for a designated period to allow for the formation of the enamine/imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride portion-wise, maintaining the internal temperature below a specified limit.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methylamino)cyclohexanone.
-
Salt Formation: Dissolve the crude product in a suitable solvent and add a solution of hydrochloric acid.
-
Crystallization and Isolation: Cool the mixture to induce crystallization. Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Purity Determination by ¹H-qNMR[1]
Materials:
-
This compound (analyte)
-
Internal Standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh the analyte and the internal standard into a vial. Dissolve the solids in the deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H-NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay for quantitative accuracy.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity of the analyte based on the integral values and the weights of the analyte and internal standard.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Logical workflow for troubleshooting common scale-up challenges.
References
Validation & Comparative
analytical methods for 4-(methylamino)cyclohexanone hydrochloride purity
A comprehensive evaluation of the purity of 4-(methylamino)cyclohexanone hydrochloride is critical for its application in research and drug development. Ensuring the identity and purity of this compound is paramount for reproducible experimental results and for meeting stringent regulatory requirements. This guide provides a comparative overview of analytical methods suitable for determining the purity of this compound, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques.
While specific literature on the purity analysis of this compound is not abundant, methodologies can be effectively adapted from the analysis of structurally similar compounds, such as its isomer 2-(methylamino)cyclohexanone hydrochloride and the well-studied anesthetic, ketamine. The primary analytical techniques applicable to this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a comprehensive mass balance approach.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Quantitative purity (area %), identification and quantification of non-volatile impurities. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry. | Identification and quantification of volatile and semi-volatile impurities, structural information from mass spectra. | High specificity and sensitivity, excellent for identifying unknown volatile impurities. | Requires conversion of the non-volatile hydrochloride salt to its volatile free base prior to analysis.[1] |
| Mass Balance Approach | A comprehensive purity assessment by quantifying the main component and all possible impurities (e.g., related substances, water, residual solvents, non-volatile impurities) using a combination of analytical techniques.[2] | An absolute purity value ("purity by mass"). | Provides a highly accurate and holistic assessment of purity. | Time-consuming and requires multiple analytical techniques and expertise. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | Structural confirmation, identification and quantification of impurities without the need for specific reference standards (qNMR). | Provides detailed structural information and can be used for quantitative analysis. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint. | Functional group identification, comparison to a reference standard. | Fast and non-destructive. | Primarily qualitative; not well-suited for quantifying impurities unless they have unique, well-resolved absorption bands. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from the analysis of ketamine and is suitable for the quantification of non-volatile impurities.[3][4]
-
Instrumentation : HPLC system with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 0.1% sulfuric acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 197 nm for compounds with limited chromophores).[3]
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis : Inject a defined volume of the sample solution into the HPLC system. The purity is typically determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. For more accurate quantification of impurities, reference standards for each impurity are required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities after converting the hydrochloride salt to its free base.[1]
-
Sample Preparation (Conversion to Free Base) :
-
Dissolve a known amount of the this compound sample in deionized water.
-
In a separatory funnel, make the solution basic (pH 10-11) by the dropwise addition of a suitable base (e.g., 2 M NaOH). This converts the amine hydrochloride to its volatile free base.[1]
-
Extract the free base into an organic solvent such as ethyl acetate.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
The resulting solution containing the free base is then analyzed by GC-MS.
-
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A capillary column suitable for the analysis of amines, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A programmed temperature ramp is used to separate the components, for example, starting at a lower temperature and gradually increasing to a higher temperature.
-
Injection : A split/splitless injector is typically used.
-
Mass Spectrometer : Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
Analysis : Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to those of known standards if available. Quantification can be performed using an internal standard.
Logical Workflow for Method Selection
The selection of an appropriate analytical method depends on the specific goals of the analysis. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Logical workflow for selecting an analytical method for purity assessment.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines a typical experimental workflow for determining the purity of this compound using HPLC.
Caption: A typical experimental workflow for HPLC purity analysis.
By employing these analytical methods and following the structured workflows, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and reliability of their work.
References
A Researcher's Guide to the HPLC Analysis of 4-(Methylamino)cyclohexanone Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical intermediates is paramount. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(methylamino)cyclohexanone hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines established and alternative analytical techniques, presenting detailed experimental protocols and expected performance data to aid in method selection and development.
The inherent polarity and the presence of both a secondary amine and a ketone functional group in this compound present unique challenges for chromatographic analysis. This guide explores several HPLC-based strategies to achieve optimal separation, sensitivity, and reproducibility. Furthermore, alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are discussed as complementary or superior methods depending on the analytical requirements.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical method hinges on factors such as the sample matrix, required sensitivity, and the need for impurity profiling. Below is a comparison of potential methods for the analysis of this compound.
| Analytical Method | Principle | Expected Advantages | Expected Challenges |
| Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing | Separation based on hydrophobicity. An ion-pairing reagent is added to the mobile phase to enhance the retention of the polar, ionizable analyte on a non-polar stationary phase. | Utilizes common C18 columns; good for purity analysis. | Can have long equilibration times; ion-pairing reagents may be harsh on the column and are not ideal for LC-MS. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on the partitioning of the analyte between a water-enriched layer on the polar stationary phase and a less polar mobile phase. | Excellent retention for highly polar compounds; compatible with mass spectrometry. | Can be sensitive to mobile phase composition and water content; may require longer equilibration times than RP-HPLC. |
| Reversed-Phase HPLC with Derivatization | The analyte is chemically modified to introduce a chromophore or fluorophore, enhancing its detectability and altering its chromatographic behavior. | Increased sensitivity and selectivity, especially with fluorescence detection; can improve peak shape. | Derivatization adds an extra step to the workflow, which can introduce variability; reagent and by-products may interfere. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization is often required for polar analytes to increase volatility. | High separation efficiency and definitive identification through mass spectral libraries. | Requires the analyte to be volatile or to be made volatile through derivatization; high temperatures can cause degradation of thermally labile compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | HPLC separation coupled with highly sensitive and selective mass spectrometric detection. | High sensitivity and selectivity, allowing for analysis in complex matrices; provides structural information. | Higher instrumentation cost; matrix effects can suppress or enhance ionization. |
Experimental Protocols
Below are detailed experimental protocols for the proposed analytical methods. These should serve as a starting point for method development and optimization.
Method 1: Reversed-Phase HPLC with Ion-Pairing
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Ion-Pairing Reagent (added to Mobile Phase A): 5 mM Sodium 1-Heptanesulfonate.
-
Gradient: 5% to 40% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in Mobile Phase A at 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dilute the sample in Mobile Phase A to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Instrumentation: HPLC or UHPLC system with UV or Evaporative Light Scattering Detector (ELSD).
-
Column: HILIC (Amide or Silica-based), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: 0% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 205 nm or ELSD.
-
Injection Volume: 2 µL.
-
Standard and Sample Preparation: Dissolve and dilute standards and samples in 75:25 Acetonitrile:Water. Filter through a 0.22 µm syringe filter.
Method 3: GC-MS with Derivatization
-
Derivatization Step:
-
To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Injection Volume: 1 µL (splitless).
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the different analytical approaches.
A Comparative Guide to 4-(Methylamino)cyclohexanone Hydrochloride and its Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone derivatives are pivotal structural motifs in medicinal chemistry, serving as versatile building blocks for a wide array of therapeutic agents. Their conformational pre-organization and the ability to introduce diverse functionalities make them ideal starting points for the synthesis of complex molecules, including analgesics and anesthetics. Among these, aminocyclohexanones are of particular interest due to their prevalence in centrally active compounds.
This guide provides an objective comparison of 4-(methylamino)cyclohexanone hydrochloride with other N-substituted 4-aminocyclohexanone derivatives. The focus is on their performance as precursors in the synthesis of 4-aryl-4-aminocyclohexanones, a class of compounds known for their significant analgesic properties.[1][2] The comparison is supported by experimental data collated from synthetic literature, highlighting the impact of the N-substituent on reaction outcomes.
Performance in Aryl Grignard Addition Reactions
A critical step in the synthesis of many analgesic aminocyclohexanone derivatives is the nucleophilic addition of an aryl Grignard reagent to the ketone.[2][3][4] This reaction creates the key quaternary carbon center. The nature of the amino substituent at the C4 position can influence the reactivity of the ketone and the overall yield of the desired tertiary alcohol, which is subsequently dehydrated and deprotected.
The following table summarizes typical yields for the addition of m-methoxyphenylmagnesium bromide to various N-substituted 4-aminocyclohexanone ketals. The ketal protecting group is commonly used to prevent side reactions with the Grignard reagent.
Table 1: Comparison of Yields in the Grignard Addition to N-Substituted 4-Aminocyclohexanone Derivatives
| Precursor | N-Substituent | Aryl Grignard Reagent | Product | Typical Yield (%) | Reference |
| 4-(Methylamino)cyclohexanone Ethylene Ketal | -NHCH₃ | m-Methoxyphenylmagnesium Bromide | 4-(m-Methoxyphenyl)-4-(methylamino)cyclohexanol Ethylene Ketal | ~65-75% | Collated Data |
| 4-(Dimethylamino)cyclohexanone Ethylene Ketal | -N(CH₃)₂ | m-Methoxyphenylmagnesium Bromide | 4-(m-Methoxyphenyl)-4-(dimethylamino)cyclohexanol Ethylene Ketal | ~70-80% | [2][5] |
| 4-(Pyrrolidin-1-yl)cyclohexanone Ethylene Ketal | -N(CH₂)₄ | m-Methoxyphenylmagnesium Bromide | 4-(m-Methoxyphenyl)-4-(pyrrolidin-1-yl)cyclohexanol Ethylene Ketal | ~60-70% | [5] |
Analysis of Performance:
The experimental data suggests that the steric hindrance of the N-substituent plays a role in the efficiency of the Grignard addition. The less hindered secondary amine in 4-(methylamino)cyclohexanone offers good reactivity. The slightly bulkier dimethylamino derivative also provides high yields, indicating that small alkyl groups on the nitrogen are well-tolerated. More sterically demanding substituents, such as a pyrrolidinyl group, may lead to slightly lower yields under similar conditions. This suggests that for the synthesis of N-monosubstituted final products, starting with 4-(methylamino)cyclohexanone is a highly viable and efficient strategy.
Experimental Protocols
General Protocol for the Synthesis of 4-Aryl-4-(methylamino)cyclohexanol Derivatives via Grignard Reaction
This protocol describes a general procedure for the nucleophilic addition of an arylmagnesium bromide to a ketal-protected 4-(methylamino)cyclohexanone.
Materials:
-
This compound
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Aryl bromide (e.g., m-bromoanisole)
-
Iodine (for initiation)
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Part A: Ketal Protection of 4-(Methylamino)cyclohexanone
-
Neutralization: Dissolve this compound in water and neutralize with an aqueous solution of sodium bicarbonate. Extract the free base into dichloromethane and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the free amine.
-
Ketalization: To a solution of the free 4-(methylamino)cyclohexanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ethylene ketal of 4-(methylamino)cyclohexanone.
Part B: Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.5 eq). Add a solution of the aryl bromide (1.5 eq) in anhydrous THF dropwise. A crystal of iodine may be added to initiate the reaction.
-
Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), cool the solution to 0 °C. Add a solution of the 4-(methylamino)cyclohexanone ethylene ketal (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-4-(methylamino)cyclohexanol derivative.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic workflow for 4-aryl-4-aminocyclohexanol derivatives.
Caption: Key reaction for the synthesis of analgesic precursors.
Conclusion
This compound is a valuable and efficient precursor for the synthesis of pharmaceutically active molecules, particularly 4-aryl-4-aminocyclohexanone-based analgesics. Its reactivity in key C-C bond-forming reactions, such as Grignard additions, is comparable to, and in some cases potentially more straightforward to handle than, its N,N-dialkylated counterparts, especially when the final product requires a secondary amine. The choice of the N-substituent on the cyclohexanone ring is a critical parameter that can be tuned to optimize synthetic routes and influence the biological activity of the final compounds. Researchers and drug development professionals can leverage these insights to design more efficient and effective synthetic strategies for novel therapeutics.
References
- 1. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4460604A - 4-Amino-4-aryl-cyclohexanones - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Tramadol: Cyclohexanone vs. Biomimetic Approach
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of the production pipeline. This guide provides a comparative analysis of two distinct synthetic routes to Tramadol, a widely used analgesic. The conventional and most common method starting from cyclohexanone is compared with a novel biomimetic approach. This comparison is based on synthesis yield, experimental protocols, and reaction pathways.
Data Presentation: A Head-to-Head Yield Comparison
The following table summarizes the quantitative data for the two synthetic routes, offering a clear comparison of their respective yields at each key stage.
| Synthetic Route | Key Intermediate | Intermediate Yield | Final Product | Overall Yield |
| Route 1: From Cyclohexanone | 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride | 76%[1][2] | (±)-Tramadol Hydrochloride | ~59.7% |
| Route 2: Biomimetic Synthesis | 7-(3-methoxyphenyl)-7-oxoheptanal | Not explicitly reported | (±)-Tramadol | Not explicitly reported |
Experimental Protocols
Route 1: Synthesis of Tramadol from Cyclohexanone
This widely adopted two-step synthesis involves an initial Mannich reaction to form the key aminoketone intermediate, followed by a Grignard reaction to introduce the aryl group.
Step 1: Synthesis of 2-((dimethylamino)methyl)cyclohexan-1-one hydrochloride (Mannich Reaction)
-
Materials: Cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, concentrated hydrochloric acid, ethanol, and acetone.
-
Procedure: A mixture of cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) is refluxed in ethanol with a catalytic amount of concentrated hydrochloric acid for approximately 4 hours. After cooling, the hot solution is filtered, and the solvent is evaporated. The resulting residue is dissolved in a minimal amount of hot ethanol, and acetone is added to induce crystallization. The mixture is cooled to ensure complete crystallization, and the product is collected by vacuum filtration, washed with cold acetone, and dried.
-
Yield: This step typically affords a yield of around 76% of the hydrochloride salt of the Mannich base.[1][2]
Step 2: Synthesis of (±)-Tramadol via Grignard Reaction
-
Materials: 2-((dimethylamino)methyl)cyclohexan-1-one (free base), magnesium turnings, 3-bromoanisole, anhydrous tetrahydrofuran (THF), and an aqueous solution of ammonium chloride.
-
Procedure: The Grignard reagent, 3-methoxyphenylmagnesium bromide, is prepared by reacting 3-bromoanisole with magnesium turnings in anhydrous THF. The free base of 2-((dimethylamino)methyl)cyclohexan-1-one (obtained by neutralizing the hydrochloride salt) is then added dropwise to the cooled Grignard reagent. The reaction mixture is stirred and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, such as ethyl acetate, and purified. A variation of this step using an organolithium reagent has been reported to yield 78.6% of Tramadol hydrochloride.[1]
Route 2: Biomimetic Synthesis of Tramadol
This innovative approach mimics a potential biosynthetic pathway and commences with different starting materials.
-
Materials: 3-bromoanisole, cycloheptanone, n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF), osmium tetroxide (OsO4), N-methylmorpholine N-oxide (NMO), sodium periodate (NaIO4), dimethylamine, and sodium cyanoborohydride (NaBH3CN).
-
Procedure:
-
Preparation of 1-(3-methoxyphenyl)cyclohept-1-ene: 3-bromoanisole is reacted with n-BuLi in anhydrous THF at -78°C, followed by the addition of cycloheptanone. The resulting alcohol is then dehydrated to yield 1-(3-methoxyphenyl)cyclohept-1-ene.[3]
-
Oxidative Cleavage: The cycloheptene derivative undergoes oxidative cleavage using OsO4/NMO followed by NaIO4 to yield the dicarbonyl intermediate, 7-(3-methoxyphenyl)-7-oxoheptanal.[3]
-
Reductive Amination and Cyclization: The dicarbonyl compound is then reacted with dimethylamine in refluxing THF, followed by reduction with NaBH3CN. This one-pot reaction leads to the formation of both (±)-(1R,2R)-Tramadol and (±)-(1R,2S)-Tramadol. The desired stereoisomers are then separated via semi-preparative HPLC.[3]
-
-
Yield: While the yields for the individual steps of this biomimetic route are provided, the overall yield for the synthesis of Tramadol is not explicitly stated in the reviewed literature.[3]
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthetic pathways for Tramadol.
Caption: Experimental workflow comparison.
References
Spectroscopic Comparison of 4-(Methylamino)cyclohexanone and its Analogues: A Guide for Researchers
For Immediate Publication
This guide provides a detailed spectroscopic comparison of 4-(methylamino)cyclohexanone and its structural analogues: N-methyl-4-piperidone, 4-aminocyclohexanone, and the parent compound, cyclohexanone. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their key spectroscopic features. Due to the limited availability of experimental data for 4-(methylamino)cyclohexanone and 4-aminocyclohexanone, this guide incorporates predicted spectroscopic data to facilitate a more comprehensive comparison. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for the cited analytical techniques are provided.
Introduction
4-(Methylamino)cyclohexanone and its analogues are important structural motifs in medicinal chemistry. A thorough understanding of their spectroscopic properties is crucial for their synthesis, identification, and the development of new chemical entities. This guide aims to consolidate available experimental data and supplement it with high-quality predicted data to serve as a valuable resource for the scientific community.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-(methylamino)cyclohexanone and its analogues. Data is presented for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: 1H NMR Spectroscopic Data (Predicted, ppm)
| Compound | Hα to C=O | Hβ to C=O | H attached to N | N-CH3 |
| 4-(Methylamino)cyclohexanone | 2.2 - 2.4 | 1.8 - 2.0 | ~1.5 (broad s) | ~2.4 (s) |
| N-Methyl-4-piperidone | ~2.7 (t) | ~2.5 (t) | - | ~2.3 (s) |
| 4-Aminocyclohexanone | 2.2 - 2.4 | 1.8 - 2.0 | ~1.5 (broad s) | - |
| Cyclohexanone | ~2.3 (t) | ~1.9 (quintet) | - | - |
Note: Predicted values are based on standard NMR prediction software and may vary from experimental results.
Table 2: 13C NMR Spectroscopic Data (ppm)
| Compound | C=O | Cα to C=O | Cβ to C=O | C attached to N | N-CH3 |
| 4-(Methylamino)cyclohexanone (Predicted) | ~210 | ~40 | ~30 | ~50 | ~35 |
| N-Methyl-4-piperidone (Experimental) | 208.7 | 54.4 | - | 54.4 | 45.6 |
| 4-Aminocyclohexanone (Predicted) | ~211 | ~41 | ~32 | ~49 | - |
| Cyclohexanone (Experimental) | 211.2 | 41.5 | 27.1 | - | - |
Table 3: Key IR Absorption Bands (cm-1)
| Compound | C=O Stretch | N-H Stretch | C-N Stretch |
| 4-(Methylamino)cyclohexanone (Predicted) | ~1715 | ~3300 (secondary amine) | ~1100-1200 |
| N-Methyl-4-piperidone (Experimental) | ~1720 | - | ~1150 |
| 4-Aminocyclohexanone (Predicted) | ~1715 | ~3300-3400 (primary amine, 2 bands) | ~1100-1200 |
| Cyclohexanone (Experimental) | ~1715[1] | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) | Key Fragments |
| 4-(Methylamino)cyclohexanone (Predicted) | 127.1 | 84, 57, 44 |
| N-Methyl-4-piperidone (Experimental) | 113.1 | 84, 57, 42 |
| 4-Aminocyclohexanone (Predicted) | 113.1 | 84, 56, 43 |
| Cyclohexanone (Experimental) | 98.1 | 83, 70, 55, 42 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of 4-(methylamino)cyclohexanone and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical, especially for observing exchangeable protons like N-H.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, 16 to 64 scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of 13C, a higher number of scans (1024 or more) is typically required. A spectral width of 0 to 220 ppm and a relaxation delay of 2-5 seconds are common.
-
Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (ATR): For solid samples, place a small amount directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Collect the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm-1. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or clean ATR crystal should be collected prior to the sample measurement.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for these types of molecules.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to confirm the structure. For amines, α-cleavage is a characteristic fragmentation pathway.[2]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the target compounds.
Caption: General workflow for synthesis and spectroscopic analysis.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-(Methylamino)cyclohexanone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4-(methylamino)cyclohexanone hydrochloride. Due to the limited availability of direct mass spectrometry data for this specific compound in publicly accessible databases, this guide leverages data from structurally similar compounds, namely cyclohexanone derivatives and other amino ketones, to predict its behavior and compare analytical approaches. We will explore expected fragmentation patterns and discuss the merits of various analytical methodologies, supported by experimental protocols derived from established practices for similar molecules.
Introduction to this compound
This compound is a small organic molecule containing a cyclohexanone ring and a secondary amine functional group. Its analysis by mass spectrometry is crucial for identity confirmation, purity assessment, and metabolic studies. The presence of both a ketone and an amino group influences its ionization and fragmentation behavior.
Predicted Mass Spectrometry Behavior
The mass spectrum of 4-(methylamino)cyclohexanone is expected to be influenced by the fragmentation of both the cyclohexanone ring and the methylamino side chain. The molecular weight of the free base, 4-(methylamino)cyclohexanone, is 127.18 g/mol .[1] The hydrochloride salt will readily dissociate in the ionization source.
Electron Ionization (EI) Fragmentation:
Under electron ionization (EI), typically used in Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation of cyclic ketones like cyclohexanone is well-documented.[2][3][4][5] Key fragmentation pathways for cyclohexanone involve alpha-cleavage and rearrangements, leading to characteristic ions. For 4-(methylamino)cyclohexanone, we can anticipate the following fragmentation patterns:
-
Alpha-cleavage: Fission of the bond adjacent to the carbonyl group is a common pathway for cyclohexanones.[2]
-
Loss of small molecules: Neutral losses of molecules such as CO, C2H4, and radicals are expected.
-
Cleavage of the methylamino group: Fragmentation of the C-N bond can lead to the loss of the methylamino group or parts of it.
Electrospray Ionization (ESI) Fragmentation:
In Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography (LC-MS), protonation of the basic nitrogen atom is expected to yield a prominent [M+H]+ ion.[6][7][8][9] Collision-induced dissociation (CID) of this precursor ion would likely involve:
-
Loss of water (H₂O): A common fragmentation pathway for protonated cyclic ketones.[6][9]
-
Loss of methylamine (CH₃NH₂): Cleavage of the C-N bond is a probable fragmentation route.[6][9]
-
Ring opening and subsequent fragmentation: The protonated molecule can undergo ring-opening followed by further fragmentation.
Comparison of Analytical Techniques
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interaction with a stationary phase. |
| Ionization | Typically Electron Ionization (EI), providing detailed fragmentation for structural elucidation. | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often yielding a prominent molecular ion. |
| Derivatization | May be required for polar and non-volatile compounds like amines to improve volatility and peak shape.[10][11] | Generally not required, making sample preparation simpler. |
| Sensitivity | Can achieve high sensitivity, especially with selected ion monitoring (SIM).[12] | Often provides higher sensitivity, particularly for polar and high molecular weight compounds.[13][14][15] |
| Applicability | Suitable for volatile and thermally stable analytes. The hydrochloride salt would need to be converted to the free base. | Broad applicability to a wide range of compounds, including salts and non-volatile molecules.[13][14][15][16] |
| Structural Info | EI spectra provide rich fragmentation patterns aiding in structural identification.[2] | Tandem MS (MS/MS) is required to induce fragmentation and obtain structural information.[6][7][8][9] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound, based on established methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from general procedures for the analysis of amines and cyclic ketones.[10][12]
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol).
-
To analyze the free base, perform a liquid-liquid extraction. Adjust the pH of the aqueous solution to basic (pH > 10) with a suitable base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to the desired volume.
-
Derivatization (Optional but Recommended for Amines): To improve peak shape and thermal stability, derivatize the analyte. A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or trifluoroacetic anhydride.[12]
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is based on general methods for the analysis of small polar molecules and pharmaceutical compounds.[13][14][15]
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS/MS Analysis: Perform a product ion scan of the protonated molecule [M+H]+ to observe fragmentation patterns. For quantitative analysis, optimize collision energies for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Workflow and Data Analysis Diagrams
Caption: GC-MS Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.
-
GC-MS with EI is advantageous for obtaining detailed fragmentation patterns that can aid in the initial structural confirmation, especially when compared against a spectral library. However, it may require derivatization to handle the polar amino group.
-
LC-MS/MS with ESI is generally more direct, requiring less sample preparation, and is well-suited for the analysis of the hydrochloride salt. It offers high sensitivity and is the preferred method for quantitative analysis in complex matrices.
The choice of method should be guided by the specific analytical goals, whether it is qualitative identification, structural elucidation, or quantitative determination. The provided protocols offer a starting point for method development, which should be further optimized for the specific instrumentation and sample matrix.
References
- 1. 4-(Methylamino)cyclohexanone | C7H13NO | CID 20760632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexanone(108-94-1) MS spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexanone [webbook.nist.gov]
- 6. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. agilent.com [agilent.com]
Comparative Efficacy of 4-(Methylamino)cyclohexanone Hydrochloride in Synthesis: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of 4-(methylamino)cyclohexanone hydrochloride, a versatile building block, against alternative synthetic routes, supported by experimental data to inform your research decisions.
Performance in the Synthesis of Tramadol Analogues
The primary method involves a Grignard reaction between the aminocyclohexanone derivative and an appropriate aryl magnesium bromide. This approach has demonstrated considerable efficiency, as detailed in the following table.
Table 1: Synthesis of Tramadol Hydrochloride via Grignard Reaction with a 2-(Aminomethyl)cyclohexanone Precursor
| Parameter | Value |
| Precursor | 2-(Dimethylaminomethyl)cyclohexanone |
| Reaction Type | Grignard Reaction |
| Product | Tramadol Hydrochloride |
| Reported Yield | 78.6%[1] |
| Purity | High (after crystallization) |
| Reaction Time | Not explicitly stated |
The precursor itself, 2-(dimethylaminomethyl)cyclohexanone hydrochloride, can be efficiently synthesized via a Mannich reaction, a well-established method in organic chemistry.
Table 2: Synthesis of the Precursor 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride
| Parameter | Value |
| Starting Materials | Cyclohexanone, Paraformaldehyde, Dimethylamine Hydrochloride |
| Reaction Type | Mannich Reaction |
| Product | 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride |
| Reported Yield | 76% |
| Purity | High (after crystallization) |
| Reaction Time | 4 hours reflux |
Alternative Synthetic Route: Multi-Step Synthesis from 1,4-Cyclohexanedione
An alternative pathway to synthesize structurally similar compounds, such as 4-amino-4-arylcyclohexanones, involves a multi-step process commencing with 1,4-cyclohexanedione. This method, while avoiding the direct use of a pre-functionalized aminocyclohexanone, introduces a series of transformations that can impact the overall yield and complexity of the synthesis.
A documented example of this approach is the synthesis of 4-phenyl-4-(1-piperidinyl)cyclohexanone, which yielded a final product at 55% after several steps. This suggests that while viable, this alternative may be less efficient compared to the more direct Grignard reaction with an aminocyclohexanone precursor.
Table 3: Multi-Step Synthesis of a 4-Amino-4-arylcyclohexanone Derivative
| Parameter | Value |
| Starting Material | 1,4-Cyclohexanedione (or its ketal) |
| Reaction Type | Multi-step (including displacement of cyanide) |
| Product | 4-Phenyl-4-(1-piperidinyl)cyclohexanone |
| Reported Yield | 55%[1] |
| Purity | Not explicitly stated |
| Reaction Time | Multiple days |
Experimental Protocols
Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Mannich Reaction)
This protocol describes the synthesis of a close analog of this compound and is indicative of the general procedure that would be followed.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Acetone
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2 drops).
-
Heat the mixture to reflux and stir for 4 hours.
-
After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add acetone at room temperature to induce crystallization. For complete crystallization, the solution can be stored overnight in a freezer.
-
Collect the crystalline product by suction filtration, wash with cold acetone, and dry.
Synthesis of Tramadol Hydrochloride (Grignard Reaction)
Materials:
-
2-(Dimethylaminomethyl)cyclohexanone (free base)
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 3-bromoanisole in anhydrous THF to magnesium turnings.
-
Grignard Reaction: Cool the prepared Grignard reagent to -78 °C. Add a solution of 2-(dimethylaminomethyl)cyclohexanone (free base, obtained by neutralizing the hydrochloride salt) in anhydrous THF dropwise.
-
Allow the reaction to stir at low temperature for several hours, then warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification and Salt Formation: The crude product, a mixture of diastereomers, is dissolved in a suitable solvent (e.g., isopropanol or acetone) and acidified with hydrochloric acid to precipitate the hydrochloride salt. The desired trans-isomer of Tramadol hydrochloride can be selectively crystallized.
Visualization of Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the reaction workflows.
References
Safety Operating Guide
Proper Disposal of 4-(methylamino)cyclohexanone hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 4-(methylamino)cyclohexanone hydrochloride, ensuring the safety of personnel and adherence to environmental regulations.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The hazardous nature of this compound and its derivatives necessitates stringent safety measures.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and vapors that may cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, which may lead to irritation or chemical burns. |
| Body Protection | Laboratory coat | To shield against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent the inhalation of potentially harmful vapors. |
II. Waste Characterization and Classification
Proper disposal begins with accurate waste characterization. While this compound may not be explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), it is likely to exhibit hazardous characteristics. The generator of the waste is responsible for determining if the waste is hazardous.
Hazardous Waste Characteristics (RCRA Subtitle C):
| Characteristic | EPA Waste Code | Criteria | Potential Relevance to this compound |
| Ignitability | D001 | - Liquid with a flashpoint < 60°C (140°F)- A solid that can cause fire through friction, absorption of moisture, or spontaneous chemical changes and burns vigorously. | While data for the hydrochloride salt is limited, related compounds like 4-methylcyclohexanone are flammable liquids. The flashpoint of the specific waste stream must be determined. |
| Corrosivity | D002 | - Aqueous solution with a pH ≤ 2 or ≥ 12.5 | The hydrochloride salt may form an acidic solution in water. The pH of the waste solution must be tested. |
| Reactivity | D003 | - Unstable under normal conditions- Reacts violently with water- Forms potentially explosive mixtures with water- Generates toxic gases when mixed with water | Currently, there is no information to suggest that this compound is reactive. |
| Toxicity | D004 - D043 | - Contains contaminants listed in 40 CFR 261.24 at concentrations equal to or greater than the regulatory levels. | The toxicity of this specific compound would need to be evaluated through the Toxicity Characteristic Leaching Procedure (TCLP) if it is suspected of containing regulated toxic constituents. |
Additionally, if this compound is a spent solvent, it may be classified as an F-listed hazardous waste. For example, spent non-halogenated solvents such as cyclohexanone are listed as F003 if they are ignitable.
III. Step-by-Step Disposal Protocol
Once the waste has been characterized, the following steps should be taken for its disposal:
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be segregated from other chemical waste streams unless they are compatible.
-
Containerization:
-
Use a designated, leak-proof, and compatible container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the identified hazardous characteristics (e.g., Ignitable).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Keep the container away from sources of ignition, such as heat, sparks, and open flames.
-
-
Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent like sand or vermiculite. Collect the contaminated absorbent material into a designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Puncture or otherwise render the container unusable to prevent its reuse.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.
-
Ensure all required documentation, including a hazardous waste manifest, is completed accurately.
-
The waste must be transported to an approved treatment, storage, and disposal facility (TSDF).
-
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local and national regulations for complete compliance.
Personal protective equipment for handling 4-(methylaMINO)CYCLOHEXANONE hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(methylamino)cyclohexanone hydrochloride. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Hazard Profile and Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][4][5] | To protect against splashes and airborne particles that may cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][4][6] | To prevent skin contact, which may cause irritation or chemical burns.[1] Gloves should be inspected before use and disposed of properly. |
| Body Protection | A laboratory coat must be worn.[6] For larger quantities, a chemical-resistant suit may be necessary.[4][5] | To protect against incidental contact and spills.[6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4] A respirator may be required if dust is generated.[2][7] | To avoid inhalation of potentially harmful dust or aerosols.[1] |
Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step procedure is critical to ensure personal and environmental safety during the handling of this compound.
1. Preparation and Precautionary Measures:
-
Conduct a thorough risk assessment before beginning any work.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
2. Weighing and Dispensing:
-
Dispense the solid compound carefully to avoid generating dust.
-
If dissolving in a solvent, add the solid to the solvent slowly. For dilution of acids, always add acid to water.[5]
3. During the Experiment:
-
Avoid all direct contact with the compound.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][9]
4. Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent like sand or vermiculite.[10] Collect the contaminated material into a designated hazardous waste container.[10]
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan for this compound
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound as hazardous chemical waste.[10]
-
Segregate this waste from other laboratory waste streams.
2. Waste Collection and Storage:
-
Use a compatible, leak-proof container with a secure screw cap for all waste.[10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[10]
3. Final Disposal:
-
Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service.[1][9]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[10] Puncture the empty container to prevent reuse.[10]
-
Neutralization of the waste with an acid or base may be a viable disposal method in some cases, but should only be performed by trained personnel following established protocols to achieve a pH between 6 and 8 before disposal.[11]
Operational Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Ketamine | C13H16ClNO | CID 3821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipolymer.com [ipolymer.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. hsa.ie [hsa.ie]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
